2-Bromo-1-chloro-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRBIUOIKOGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623919 | |
| Record name | 2-Bromo-1-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19128-48-4 | |
| Record name | 2-Bromo-1-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a validated synthesis pathway for 2-bromo-1-chloro-3-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The described synthesis of this compound proceeds via a Hunsdiecker-type reaction, starting from 2-chloro-3-nitrobenzoic acid. The carboxylic acid is converted to its silver salt in situ, which then undergoes decarboxylative bromination.
The overall transformation is as follows:
Caption: Synthesis of this compound from 2-chloro-3-nitrobenzoic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| 2-Chloro-3-nitrobenzoic acid | 15 g (74.4 mmol) | |
| Reagents | ||
| Red Mercuric Oxide (HgO) | 24.3 g (111.62 mmol) | |
| Bromine (Br₂) | 5.75 mL (111.6 mmol) | |
| Carbon Tetrachloride (CCl₄) | 350 mL | |
| Reaction Conditions | ||
| Temperature | 87°C (reflux) | |
| Reaction Time | 3 hours | |
| Product | ||
| 1-Bromo-2-chloro-3-nitrobenzene (B1291829) | 11.55 g | |
| Yield | 67% | |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.84 (d, 1H), 7.71 (d, 1H), 7.27 (dd, 1H) | |
| Mass Spectrum (M+1) | 235, 237, 239 |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Red mercuric oxide
-
Bromine
-
Carbon tetrachloride
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Nitrogen inlet
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 15 g (74.4 mmol) of 2-chloro-3-nitrobenzoic acid in 350 mL of carbon tetrachloride under a nitrogen atmosphere.
-
Addition of Mercuric Oxide: Add 24.3 g (111.62 mmol) of red mercuric oxide to the solution.
-
Initiation of Reaction: Heat the mixture to 87°C under light to achieve reflux.
-
Addition of Bromine: Slowly add 5.75 mL (111.6 mmol) of bromine dropwise to the refluxing mixture.
-
Reaction Completion: After the addition of bromine is complete, continue to reflux the reaction mixture for 3 hours.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution and stir for 10 minutes.
-
Filtration: Filter the mixture through a pad of diatomaceous earth.
-
Washing: Wash the filter cake with dichloromethane.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by concentration under reduced pressure to yield the crude product.
-
Product Isolation: 11.55 g of 1-bromo-2-chloro-3-nitrobenzene is obtained.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Bromo-1-chloro-3-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from analogous structures and established principles of organic chemistry to offer valuable insights for its application in research and development.
Physicochemical Properties
This compound is a halogenated nitroaromatic compound. Its physicochemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points in the available literature, which may be attributable to variations in experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |
| Molecular Weight | 236.45 g/mol | [1][2][3][4] |
| Appearance | Yellow solid | [5] |
| Melting Point | 83-85 °C | [5] |
| Boiling Point | 252.7 ± 20.0 °C (Predicted) | [5] |
| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and dimethylformamide. | [5] |
Synthesis and Purification
A plausible synthetic route for this compound involves the bromination of 1-chloro-3-nitrobenzene (B92001). The directing effects of the chloro and nitro substituents on the aromatic ring guide the regioselectivity of this electrophilic aromatic substitution reaction.
Plausible synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound (General Procedure):
This protocol is based on established methods for the bromination of nitroaromatic compounds.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-nitrobenzene in a suitable inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to the solution.
-
Bromination: Slowly add a stoichiometric equivalent of bromine (Br₂) to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8][9][10][11]
-
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification by Recrystallization (General Procedure): [12][13][14][15][16]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Spectral Data (Predicted)
In the absence of experimentally acquired spectra for this compound, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.[17][18][19][20][21]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro groups. Protons ortho and para to the nitro group are expected to be the most deshielded.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.8 - 8.2 | Doublet |
| H-5 | 7.4 - 7.7 | Triplet |
| H-6 | 7.6 - 7.9 | Doublet |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (C-1, C-2, and C-3) will be significantly deshielded.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-Cl) | 130 - 135 |
| C-2 (C-Br) | 120 - 125 |
| C-3 (C-NO₂) | 145 - 150 |
| C-4 | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 135 - 140 |
IR Spectroscopy (Predicted)
The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group and the carbon-halogen bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1370 |
| C-Br Stretch | 515 - 690[22] |
| C-Cl Stretch | 550 - 850[22] |
| C-H Aromatic Stretch | 3000 - 3100 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any fragments containing these halogens.[23] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[24][25]
Predicted mass spectrometry fragmentation pathways.
Reactivity and Applications
This compound is expected to undergo nucleophilic aromatic substitution reactions, with the positions ortho and para to the strongly electron-withdrawing nitro group being activated. The presence of two different halogens offers the potential for selective substitution under controlled reaction conditions. This compound can serve as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The nitro group can also be reduced to an amino group, providing a handle for further functionalization.[26][27][28][29][30][31][32]
Safety Information
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and lab coat) should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound;CAS No.:19128-48-4 [chemshuttle.com]
- 3. This compound CAS#: 19128-48-4 [m.chemicalbook.com]
- 4. This compound | 19128-48-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. brainly.com [brainly.com]
- 7. amherst.edu [amherst.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. LabXchange [labxchange.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. amherst.edu [amherst.edu]
- 17. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hmdb.ca [hmdb.ca]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 26. fiveable.me [fiveable.me]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 30. The order of reactivity of phenol 1 nitrobenzene 2 class 12 chemistry CBSE [vedantu.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Buy this compound | 19128-48-4 [smolecule.com]
An In-depth Technical Guide to 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-chloro-3-nitrobenzene, a polysubstituted aromatic compound. The document details its chemical identity, physical and chemical properties, safety information, a proposed synthetic route with a detailed experimental protocol, and its applications in various fields of research and development.
Chemical Identification and Properties
This compound is a halogenated nitroaromatic compound with the CAS number 19128-48-4.[1][2] Its chemical structure and key identifying information are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| CAS Number | 19128-48-4 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-3-chloronitrobenzene | [2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| InChI Key | UYTRBIUOIKOGQO-UHFFFAOYSA-N | [2] |
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid | [2] |
| Melting Point | 83-85 °C | [2] |
| Boiling Point | 252.7 ± 20.0 °C (Predicted) | [2] |
| Density | 1.827 g/cm³ (Predicted) | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from a suitable chloronitrobenzene isomer, for instance, 1-chloro-2-nitrobenzene (B146284) or 1-chloro-3-nitrobenzene (B92001), followed by bromination. The regioselectivity of the bromination step is directed by the existing chloro and nitro substituents on the aromatic ring.
A logical workflow for a potential synthesis is depicted in the diagram below.
Caption: A logical workflow for the proposed synthesis of this compound.
Experimental Protocol (Representative)
This protocol is a representative example based on the synthesis of structurally similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-Chloro-3-nitrobenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-chloro-3-nitrobenzene (1 equivalent) in dichloromethane. Add a catalytic amount of iron(III) bromide or iron filings.
-
Bromination: From the dropping funnel, add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2] |
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.
Applications in Research and Development
This compound and its isomers are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of three different substituents on the benzene (B151609) ring (bromo, chloro, and nitro) provides multiple reaction sites for further chemical transformations.
-
Pharmaceutical Synthesis: Halogenated nitroaromatics are precursors for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. These compounds are used in the synthesis of various therapeutic agents, including bromodomain inhibitors.
-
Agrochemicals: This class of compounds serves as a building block for the development of new pesticides and herbicides.
-
Materials Science: The reactivity of the functional groups allows for the incorporation of this molecule into polymers, leading to materials with enhanced thermal stability and other desirable properties.
References
Spectral Data Analysis of 2-Bromo-1-chloro-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 2-Bromo-1-chloro-3-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. This information is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring and typical values for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet of Doublets | ~ 8.0, 1.5 | 1H | H-4 |
| ~ 7.8 - 8.0 | Doublet of Doublets | ~ 8.0, 1.5 | 1H | H-6 |
| ~ 7.5 - 7.7 | Triplet | ~ 8.0 | 1H | H-5 |
Note: The chemical shifts are estimates. The electron-withdrawing nitro group will cause the aromatic protons to be significantly downfield. The proton ortho to the nitro group (H-4) is expected to be the most deshielded, followed by the proton para to the nitro group (H-6). The proton meta to the nitro group (H-5) will be the least deshielded of the three.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 152 | C-3 (C-NO₂) |
| ~ 135 - 138 | C-1 (C-Cl) |
| ~ 132 - 135 | C-5 |
| ~ 128 - 131 | C-4 |
| ~ 125 - 128 | C-6 |
| ~ 118 - 122 | C-2 (C-Br) |
Note: The carbon attached to the nitro group (C-3) is expected to be the most downfield. The carbons attached to the halogens (C-1 and C-2) will also be downfield, with the carbon attached to chlorine appearing at a slightly higher chemical shift than the one attached to bromine. The remaining aromatic carbons will appear in the typical aromatic region, with their exact shifts influenced by the combined electronic effects of the substituents.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1585 | Medium | Aromatic C=C Stretch |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Stretch |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch |
| ~ 1100 | Medium-Strong | C-Cl Stretch |
| ~ 1030 | Medium-Strong | C-Br Stretch |
| 900 - 675 | Strong | C-H Out-of-plane Bending |
| 890 - 835 | Medium | C-N Stretch |
Note: The most characteristic peaks in the IR spectrum will be the strong absorptions from the asymmetric and symmetric stretching of the nitro group.[1][2][3] The positions of the C-H out-of-plane bending bands will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 235/237/239 | High | [M]⁺ (Molecular Ion) |
| 189/191/193 | Medium | [M - NO₂]⁺ |
| 154/156 | Medium | [M - NO₂ - Cl]⁺ |
| 110/112 | Medium | [M - NO₂ - Br]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Note: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[4] Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of halogens.[4][5]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of 16 ppm, centered at approximately 6 ppm.
-
Employ a 30-degree pulse width and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 250 ppm, centered at approximately 125 ppm.
-
Employ a 45-degree pulse width and a relaxation delay of 5 seconds to ensure quantitative data for all carbon environments.
-
Collect 1024-2048 scans.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: Maintain the ion source at approximately 200-250 °C.
-
GC Conditions (for GC-MS):
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Bromo-1-chloro-3-nitrobenzene. Due to the absence of specific experimental crystallographic and detailed spectroscopic data in publicly available literature for this particular molecule, this document outlines the expected structural parameters and spectroscopic features based on data from analogous substituted nitrobenzene (B124822) derivatives. Furthermore, it details the standard experimental and computational protocols required for a thorough structural and conformational investigation. This guide is intended to serve as a foundational resource for researchers working with this and related compounds in fields such as medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂.[1] Its molecular structure, characterized by the presence of three distinct substituents on a benzene (B151609) ring, gives rise to interesting electronic and steric properties that can influence its reactivity and intermolecular interactions. The bromine, chlorine, and nitro groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[2] Understanding the precise molecular geometry and conformational preferences of this molecule is crucial for predicting its chemical behavior, designing synthetic pathways, and for its potential application as a building block in the development of novel pharmaceuticals and materials.[3]
This guide will first present the predicted molecular and structural data for this compound, summarized in tabular format for clarity. Subsequently, it will provide detailed experimental protocols for key analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational (FTIR and Raman) spectroscopy. Finally, a standard computational chemistry workflow for conformational analysis using Density Functional Theory (DFT) will be described.
Predicted Molecular and Structural Data
Table 1: General Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19128-48-4 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | [4] |
Table 2: Predicted Crystallographic Data (Hypothetical)
The following data are hypothetical and represent typical bond lengths and angles that would be expected from a single-crystal X-ray diffraction analysis.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | ~1.90 |
| C-Cl | ~1.74 |
| C-N | ~1.47 |
| N-O | ~1.22 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-H | ~0.95 |
| Bond Angles (°) ** | |
| C-C-Br | ~120 |
| C-C-Cl | ~120 |
| C-C-N | ~120 |
| O-N-O | ~125 |
| C-C-C (aromatic) | 118 - 122 |
| Torsion Angles (°) ** | |
| C-C-N-O | ~0 or ~180 (Nitro group coplanar with the ring) |
Experimental Protocols
To empirically determine the molecular structure and conformation of this compound, a combination of analytical techniques is required. The following sections provide detailed methodologies for these key experiments.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular packing.[1][5][6]
Methodology:
-
Crystal Growth:
-
Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture with water).
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable size and quality for diffraction.
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods, which are standard for small molecules.[6]
-
Refine the resulting electron density map to locate the positions of all non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Perform anisotropic refinement of the thermal parameters for non-hydrogen atoms.
-
The final refined structure will provide the precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), allowing for the elucidation of the molecular connectivity and conformation in solution.[7]
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[8][9]
-
The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.[9]
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[10]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Spectral Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to specific protons and carbons in the molecule.
-
Use 2D NMR data to confirm assignments and establish long-range correlations between protons and carbons.
-
Vibrational Spectroscopy (FTIR and Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.[11][12]
Methodology:
-
Sample Preparation:
-
FTIR: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Raman: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube for analysis.
-
-
Data Acquisition:
-
FTIR: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or pure KBr pellet and ratio it against the sample spectrum.
-
Raman: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[13] Collect the scattered light and plot the intensity as a function of the Raman shift (in cm⁻¹).
-
-
Spectral Analysis:
-
Identify the characteristic absorption (FTIR) or scattering (Raman) bands corresponding to the functional groups present in the molecule.
-
Expected characteristic bands include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
NO₂ asymmetric and symmetric stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
-
-
Computational Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations and electronic properties of molecules.[14][15]
Methodology:
-
Structure Building:
-
Construct the 3D structure of this compound using a molecular modeling software package.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify potential low-energy conformers. For a relatively rigid molecule like this, a simple rotation around the C-N bond of the nitro group is the primary conformational variable.
-
-
Geometry Optimization and Frequency Calculation:
-
For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16][17]
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra.
-
-
Energy Analysis:
-
Compare the relative energies of the optimized conformers to determine the most stable conformation.
-
Analyze the optimized geometrical parameters (bond lengths, angles, and torsion angles) and compare them with the experimental data if available.
-
Conclusion
This technical guide has provided a detailed overview of the expected molecular structure and conformation of this compound, along with comprehensive protocols for its experimental and computational characterization. While specific empirical data for this compound is currently lacking in the public domain, the methodologies described herein provide a clear roadmap for researchers to obtain this crucial information. A thorough understanding of the structural and conformational properties of this compound will undoubtedly facilitate its application in the synthesis of novel compounds with potential utility in the pharmaceutical and materials science industries.
References
- 1. rigaku.com [rigaku.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. This compound | 19128-48-4 [chemicalbook.com]
- 5. excillum.com [excillum.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Login [ujp.bitp.kiev.ua]
- 14. researchgate.net [researchgate.net]
- 15. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 16. researchgate.net [researchgate.net]
- 17. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Steric Effects in 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to the molecular structure of 2-Bromo-1-chloro-3-nitrobenzene. As a polysubstituted aromatic compound, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, outlines a plausible synthetic route, and explores the interplay of its substituent groups on the electron density distribution and reactivity of the benzene (B151609) ring. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related compounds and established principles of physical organic chemistry to provide a thorough theoretical and practical overview.
Introduction
This compound is a substituted aromatic compound featuring a vicinal arrangement of bromo, chloro, and nitro groups on a benzene ring. This unique substitution pattern gives rise to a complex interplay of electronic and steric effects that dictate its chemical behavior and potential applications. The presence of two electron-withdrawing halogens and a strongly deactivating nitro group significantly influences the electron density of the aromatic system, making it a subject of interest for studies in reaction mechanisms and as a building block in multi-step organic synthesis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 19128-48-4 | |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 83-85 °C |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could commence with 2-chloroaniline. The amino group would first be protected, for instance, through acetylation, to control its directing effect and reactivity. The protected aniline (B41778) would then undergo bromination, directed to the ortho position by the acetylamino group. Subsequent nitration, directed meta to the acetylamino group, would be followed by deprotection to yield 2-bromo-6-chloro-3-nitroaniline. Finally, a Sandmeyer reaction could be employed to replace the amino group with a hydrogen, affording the desired this compound.
Caption: Proposed multi-step synthesis of this compound.
General Experimental Protocol for Nitration of a Dihalogenated Benzene (Illustrative)
This protocol is a general illustration of a nitration reaction and would require optimization for the specific substrate.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid. To the cooled acid, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
-
Reaction Setup: Dissolve the dihalogenated benzene derivative in a suitable solvent (e.g., dichloromethane) in a separate flask and cool to 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of the dihalogenated benzene. The reaction temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed. The crude product can be purified by recrystallization or column chromatography.
Electronic and Steric Effects
The electronic and steric properties of this compound are determined by the interplay of its three substituents.
Electronic Effects
All three substituents (bromo, chloro, and nitro) are electron-withdrawing. The halogens exert a deactivating inductive effect (-I) and a weaker activating resonance effect (+R). The nitro group is strongly deactivating through both a powerful inductive effect (-I) and a significant resonance effect (-M). The cumulative effect of these groups is a significant decrease in the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic aromatic substitution.[3]
The directing effects of these groups in electrophilic aromatic substitution are as follows:
-
Chloro and Bromo: Ortho, para-directing.
-
Nitro: Meta-directing.
In this compound, the positions C4, C5, and C6 are available for substitution. The directing effects of the existing substituents are in opposition, which would likely lead to a mixture of products in electrophilic substitution reactions, with the regioselectivity being influenced by the specific reaction conditions and the nature of the electrophile.
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Note: These are general values and the combined effect in a polysubstituted system can be complex and non-additive.
Caption: Influence of substituents on the aromatic ring's electron density.
Steric Effects
The vicinal arrangement of the bromo, chloro, and nitro groups introduces significant steric hindrance around the C1, C2, and C3 positions of the benzene ring. This steric crowding can influence the conformation of the molecule, particularly the orientation of the nitro group relative to the plane of the ring. In related structures, the nitro group is often twisted out of the plane of the benzene ring to alleviate steric strain. This twisting can, in turn, reduce the extent of resonance interaction between the nitro group and the aromatic π-system. The steric bulk of the ortho-substituents will also play a crucial role in directing the approach of reagents in substitution reactions.
Reactivity
The high degree of electron deficiency in the aromatic ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a potent nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. For dihalogenated nitrobenzenes, the reactivity of the halogens as leaving groups is an important consideration. In contrast to SN1 and SN2 reactions, the C-F bond is generally the most reactive in SNAr, followed by C-Cl, C-Br, and C-I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, making the attached carbon more electrophilic.
In this compound, both the chloro and bromo groups are potential leaving groups. The nitro group at the meta position does not provide resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at either the C1 or C2 positions. However, the strong inductive effects of all three substituents still render the ring susceptible to attack by strong nucleophiles under forcing conditions. The relative reactivity of the C-Cl versus the C-Br bond in this specific isomer would depend on a subtle balance of the bond strength and the electrophilicity of the attached carbon atom.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for this compound, the following are predictions based on the analysis of substituent effects on NMR chemical shifts.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. All three protons will be deshielded due to the electron-withdrawing nature of the substituents. The proton at C6, being ortho to the bromine atom, and the proton at C4, being para to the chlorine and ortho to the nitro group, are expected to be the most downfield. The proton at C5, being meta to all three substituents, would likely be the most upfield of the three. The coupling pattern will be complex due to ortho and meta couplings between the three adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons. The carbons bearing the substituents (C1, C2, and C3) will be significantly affected. The carbon attached to the nitro group (C3) is expected to be highly deshielded. The carbons attached to the halogens (C1 and C2) will also be downfield, with their precise shifts influenced by the "heavy atom effect" of bromine. The remaining three carbons (C4, C5, and C6) will also show distinct chemical shifts based on their proximity to the electron-withdrawing groups.
Conclusion
This compound is a molecule whose chemical properties are dominated by the strong electron-withdrawing nature and steric bulk of its vicinal substituents. The cumulative electronic effects render the aromatic ring highly electron-deficient, suggesting a high reactivity towards strong nucleophiles via an SNAr mechanism. The steric hindrance introduced by the adjacent bulky groups is expected to influence its conformational preferences and the regioselectivity of its reactions. While a comprehensive experimental characterization of this specific isomer is lacking in the public domain, this guide provides a solid theoretical framework for understanding its behavior, which is essential for its potential application in the synthesis of complex organic molecules in the pharmaceutical and materials science industries. Further experimental investigation is warranted to fully elucidate its reactivity and spectroscopic properties.
References
Solubility Profile of 2-Bromo-1-chloro-3-nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-1-chloro-3-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling the existing qualitative information and presenting a robust experimental framework for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to establish the necessary solubility parameters for their work.
Introduction
This compound (C₆H₃BrClNO₂) is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is fundamental for its use in reaction chemistry, for the design of purification processes such as crystallization, and for formulation studies. This guide summarizes the currently available solubility information and provides a detailed experimental protocol for the systematic determination of its solubility profile.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19128-48-4 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Yellow solid (usually) | [3] |
| Melting Point | 58 - 60 °C | [3] |
| Boiling Point | ~290 - 300 °C | [3] |
| Water Solubility | Insoluble (Calculated: 0.078 g/L at 25 °C) | [3][4] |
Solubility Data
Currently, there is a scarcity of precise quantitative solubility data for this compound in a wide range of organic solvents within publicly accessible scientific literature. The available information is primarily qualitative. The following table summarizes this qualitative data and provides a template for recording experimentally determined quantitative values.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Dichloromethane | Polar Aprotic | Soluble | Data not available |
| Chloroform | Polar Aprotic | Soluble | Data not available |
| Methanol | Polar Protic | Slightly Soluble (inferred for similar compounds) | Data not available |
| Water | Polar Protic | Insoluble | Data not available |
Note: The principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit higher solubility in moderately polar to nonpolar organic solvents.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, the following section provides a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set at the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent any undissolved solid particles from being included in the analysis.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted solution using the same analytical method used for the standards.
-
Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromo-1-chloro-3-nitrobenzene
Introduction
2-Bromo-1-chloro-3-nitrobenzene is a halogenated nitroaromatic compound, a class of molecules often utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of both halogen atoms (bromine and chlorine) and a nitro group (-NO₂) on the benzene (B151609) ring imparts unique chemical reactivity. However, the nitro group, in particular, suggests that the molecule may possess energetic properties and could be susceptible to thermal decomposition. A thorough understanding of the thermal stability and decomposition behavior of this compound is paramount for ensuring safe handling, storage, and use in any research or manufacturing setting. This guide provides a detailed overview of its expected thermal properties, protocols for its analysis, and predicted decomposition pathways.
Physicochemical and Thermal Properties
While specific experimental thermal analysis data for this compound is scarce, we can infer its properties from closely related dihalogenated nitrobenzene (B124822) isomers. The data for these analogous compounds are summarized below to provide a basis for estimating the thermal behavior of the target molecule.
Estimated and Comparative Thermal Data
The thermal stability of halogenated nitroaromatics is influenced by the nature and position of the substituents on the benzene ring. Generally, nitroaromatic compounds are known to decompose exothermically at elevated temperatures. For instance, studies on nitrobenzene/dinitrobenzene mixtures have shown exothermic activity commencing in the range of 263-280°C, with a highly energetic decomposition.[1] Isomers of nitrobenzoic acid exhibit decomposition onsets between 120°C and 210°C.[2]
The table below presents available thermal data for several dichloronitrobenzene isomers, which can serve as a reference for estimating the properties of this compound. The presence of a bromine atom, which is heavier and has a weaker C-Br bond compared to a C-Cl bond, may slightly lower the decomposition temperature.
| Compound | Melting Point (°C) | Flash Point (°C) | Decomposition Onset (DSC, °C) (Estimated) | Peak Exotherm (DSC, °C) (Estimated) | Enthalpy of Decomposition (ΔHd, J/g) (Estimated) |
| This compound | Not Reported | Not Reported | 200 - 250 | 250 - 300 | -1500 to -2500 |
| 2,5-Dichloronitrobenzene | 52.8 - 56 | > 110 | Not Reported | Not Reported | Not Reported |
| 2,6-Dichloronitrobenzene | 144.20 (onset of endotherm) | Not Reported | Not Reported | Not Reported | Not Reported |
| 3,4-Dichloronitrobenzene | Not Reported | Combustible | Not Reported | Not Reported | Not Reported |
| 3,5-Dichloronitrobenzene | 64 - 65 | 140 | Not Reported | Not Reported | Not Reported |
| Nitrobenzene/Dinitrobenzene Mixture | Not Applicable | Not Applicable | 263 - 280 | > 300 | ~ -2500 |
Data for dichloronitrobenzene isomers sourced from various safety data sheets and chemical databases. Estimated values for this compound are based on trends observed in related nitroaromatic compounds.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset of decomposition, peak exothermic temperature, and enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small sample (typically 1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel crucible. The use of a sealed crucible is crucial to contain any evolved gases and prevent evaporation, ensuring that the observed thermal events are due to decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument should be purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive atmosphere.
-
Temperature Program:
-
An initial heating ramp from ambient temperature to a temperature below the expected melting point at a rate of 10°C/min to observe any phase transitions.
-
A subsequent heating ramp from the end of the first ramp to approximately 400°C at a controlled heating rate (e.g., 5, 10, or 20°C/min). Multiple heating rates can be used to study the kinetics of decomposition.
-
-
Data Analysis: The resulting DSC thermogram is analyzed to determine:
-
The melting point (Tm) from the peak of the endothermic event.
-
The onset temperature of decomposition (Tonset) from the extrapolated beginning of the first major exothermic peak.
-
The peak exothermic temperature (Tpeak).
-
The enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss begins and to quantify the extent of mass loss during decomposition.
Methodology:
-
Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used, purged with an inert nitrogen atmosphere at a constant flow rate.
-
Temperature Program: The sample is heated from ambient temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of initial and final mass loss and the percentage of non-volatile residue.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA analysis of this compound.
Predicted Thermal Decomposition Pathway
The thermal decomposition of halogenated nitroaromatic compounds is complex and can proceed through multiple pathways. The initial step is typically the cleavage of the weakest bond, which in this case is likely the C-NO₂ bond, followed by subsequent reactions.
Caption: Predicted thermal decomposition pathway for this compound.
Conclusion
While direct experimental data for this compound is not available, a comprehensive analysis of related dihalogenated nitrobenzene compounds and general principles of thermal decomposition allows for a reasoned estimation of its thermal stability. It is anticipated that this compound will undergo exothermic decomposition at elevated temperatures, likely commencing in the range of 200-250°C. The primary decomposition pathway is expected to initiate with the cleavage of the C-NO₂ bond, leading to the formation of various gaseous products and a solid residue. For any application involving the heating of this compound, it is imperative that its thermal stability be thoroughly characterized using the experimental protocols outlined in this guide to ensure safe operating procedures.
References
In-Depth Technical Guide: Health and Safety for Handling 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information for 2-Bromo-1-chloro-3-nitrobenzene (CAS No. 19128-48-4) is limited. Data from related compounds, particularly chloronitrobenzene isomers, has been included to infer potential hazards. All handling of this chemical should be conducted by qualified personnel with appropriate engineering controls and personal protective equipment.
Executive Summary
This compound is a halogenated nitroaromatic compound. While specific toxicological data for this isomer is scarce, the broader class of chloronitrobenzenes is known to pose significant health risks, most notably the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. It is also classified as an irritant to the skin, eyes, and respiratory tract. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended safety protocols for handling this compound in a laboratory setting.
Physicochemical and Toxicological Data
The available quantitative data for this compound and related compounds are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 19128-48-4 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 83-85 °C | [3] |
| Density | 1.827 g/cm³ (Predicted) | [3] |
| Purity | ≥95% - 98% (as supplied) | [1][2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Source:[2]
Quantitative Toxicity Data
Occupational Exposure Limits (OELs)
There are no established Occupational Exposure Limits (OELs) specifically for this compound. However, exposure limits for related compounds can provide guidance for risk assessment.
| Compound | Limit | Organization |
| p-Chloronitrobenzene | TWA: 1 mg/m³ | OSHA (PEL) |
| p-Chloronitrobenzene | TWA: 0.64 mg/m³ | ACGIH (TLV) |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value. Source:[4]
Hazard Identification and Health Effects
The primary health risks associated with halogenated nitroaromatic compounds are systemic toxicity and local irritation.
Primary Health Effects
-
Methemoglobinemia: The most significant systemic effect of chloronitrobenzene isomers is the formation of methemoglobin.[4] This reduces the ability of red blood cells to transport oxygen, leading to symptoms such as cyanosis (blueish skin), headache, dizziness, nausea, fatigue, and in severe cases, collapse and death.[4]
-
Irritation: Direct contact with this compound is expected to cause irritation to the skin, eyes, and respiratory system, as indicated by its GHS classification.[2]
-
Other Potential Effects: Related compounds have been shown to potentially cause damage to the liver and kidneys.[4]
Experimental Protocols
As no specific toxicological studies for this compound were found, a representative experimental protocol for determining acute oral toxicity (LD50) is provided below for illustrative purposes.
Representative Protocol: Acute Oral Toxicity (LD50) - Up-and-Down Procedure
This method is a common approach to estimate the LD50 while minimizing animal use.
1. Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
2. Materials:
- Test substance: this compound
- Vehicle (e.g., corn oil, 0.5% methylcellulose)
- Test animals (e.g., female Sprague-Dawley rats, 8-12 weeks old)
- Oral gavage needles
- Calibrated syringes
- Animal balance
3. Methodology:
- Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
- Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations.
- Sighting Study: A single animal is dosed at a conservative starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the dose for the next animal.
- Main Study:
- Animals are fasted overnight prior to dosing.
- A single animal is dosed. If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2). If the animal dies, the next animal receives a lower dose.
- This sequential dosing continues, with dose adjustments based on the previous outcome, until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Data Analysis: The LD50 is calculated from the results using a statistical method, such as the maximum likelihood method.
Handling and Safety Protocols
Engineering Controls
-
Ventilation: Handle only in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be warranted for procedures involving fine powders or the potential for aerosolization.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times.
-
Skin and Body Protection: Wear a lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows and Relationships
Chemical Handling Risk Assessment Workflow
The following diagram outlines the logical steps for assessing and mitigating risks when handling this compound.
Caption: Risk assessment and handling workflow for this compound.
Exposure-Response Logical Pathway
This diagram illustrates the logical progression from an exposure event to potential health outcomes and the necessary responses.
Caption: Logical pathway from exposure to response for this compound.
References
Reactivity profile of 2-Bromo-1-chloro-3-nitrobenzene
An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2-chloro-3-nitrobenzene (B1291829)
Introduction
1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two different halogens and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile. This makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of bromo, chloro, and nitro substituents on the benzene (B151609) ring allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.
This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-2-chloro-3-nitrobenzene, detailing its physicochemical properties, synthetic routes, and key chemical transformations. Detailed experimental protocols and visual diagrams are provided to support researchers, scientists, and professionals in drug development in leveraging this compound for advanced chemical synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is essential before its use in any experimental setting.
Physical and Chemical Properties
The key physicochemical properties of 1-bromo-2-chloro-3-nitrobenzene are summarized in the table below. Note that slight variations in reported values may exist between different suppliers and measurement conditions.
| Property | Value | Reference(s) |
| CAS Number | 3970-37-4 | [3][4] |
| Molecular Formula | C₆H₃BrClNO₂ | [3][4] |
| Molecular Weight | 236.45 g/mol | [3][5] |
| Appearance | Yellow solid (usually) | [6] |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | 290.4 ± 20.0 °C (Predicted) | [3] |
| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol (B129727) (slightly). | [3][6] |
| IUPAC Name | 1-bromo-2-chloro-3-nitrobenzene | [4] |
Safety and Hazard Information
1-Bromo-2-chloro-3-nitrobenzene is classified as a hazardous substance and must be handled with appropriate safety precautions. The GHS hazard information is summarized below.
| Category | Code | Description | Reference(s) |
| Signal Word | Warning | [4] | |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Handling and Storage: Handle in a well-ventilated area, preferably a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible substances like oxidizing agents.[6][7]
Synthesis of 1-Bromo-2-chloro-3-nitrobenzene
The synthesis of 1-bromo-2-chloro-3-nitrobenzene can be achieved via several routes. A common laboratory-scale preparation involves the bromination of a substituted benzoic acid, known as the Hunsdiecker reaction.
Experimental Protocol: Synthesis from 2-Chloro-3-nitrobenzoic acid
This protocol is adapted from established procedures for the synthesis of 1-bromo-2-chloro-3-nitrobenzene.[3][8]
-
Reaction Setup: In a round-bottom flask protected by a nitrogen atmosphere, dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride.[8]
-
Addition of Reagents: Add red mercuric oxide (24.3 g, 111.62 mmol) to the mixture.[8]
-
Initiation: Heat the mixture to reflux (approximately 87°C) under light.[8] Slowly add bromine (5.75 mL, 111.6 mmol) dropwise to the refluxing solution.[8]
-
Reaction: After the addition of bromine is complete, continue to reflux the reaction mixture for an additional 3 hours.[8]
-
Workup: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes.[8]
-
Filtration: Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.[8]
-
Extraction: Separate the organic layer from the filtrate. Wash the organic layer sequentially with water and brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by concentration under reduced pressure to yield the final product, 1-bromo-2-chloro-3-nitrobenzene.[8] A typical yield for this procedure is around 67%.[8]
Reactivity Profile
The reactivity of 1-bromo-2-chloro-3-nitrobenzene is dominated by the interplay of its three substituents. The nitro group strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution. The two different halogen atoms allow for selective transformations via nucleophilic substitution or metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10]
Regioselectivity: The nitro group activates the ortho and para positions for nucleophilic attack.[10] In 1-bromo-2-chloro-3-nitrobenzene, the chloro group is at the C-2 position (ortho to the nitro group) and the bromo group is at the C-1 position (meta to the nitro group). Therefore, nucleophilic attack is strongly favored at the C-2 position, leading to the displacement of the chloride ion.[9][10]
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[9][11] This attack is favored on the carbon atom bearing the more electronegative halogen, which creates a more polarized and electrophilic C-X bond. Consequently, the chloro group is generally a better leaving group than the bromo group in SNAr, a trend opposite to that in Sₙ1 and Sₙ2 reactions.[9] This further favors the substitution of chlorine over bromine.
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol is based on general methodologies for SNAr reactions on activated aryl halides.[9]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq).
-
Addition of Reagents: Add an anhydrous polar aprotic solvent such as DMF or DMSO (5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[12][13] The differential reactivity of the C-Br and C-Cl bonds in 1-bromo-2-chloro-3-nitrobenzene allows for chemoselective cross-coupling.
Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[14] This is due to the C-X bond strength and the ease of oxidative addition to the palladium(0) catalyst. Therefore, the C-Br bond will preferentially react over the more stable C-Cl bond, allowing for selective functionalization at the C-1 position.[14]
Experimental Protocol: Suzuki Coupling with an Arylboronic Acid
This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[14][15]
-
Reaction Setup: To a flask, add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction mixture, typically to 80-100 °C, and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting biaryl product by column chromatography or recrystallization.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-bromo-2-chloroaniline, a valuable synthetic intermediate.[16] It is crucial to use chemoselective methods to avoid the undesired side reaction of dehalogenation.
Comparison of Reduction Methods:
| Method | Reagents/Catalyst | Solvent | Pros | Cons | Reference(s) |
| Catalytic Hydrogenation | Raney® Nickel, H₂ (gas) | Methanol/Ethanol | High yield, clean reaction | Requires specialized hydrogenation equipment | [16] |
| Metal/Acid | Fe or Sn, HCl | Ethanol/Water | Inexpensive, robust | Often requires strongly acidic conditions, workup can be tedious | [2] |
| Hydride Transfer | NiCl₂·6H₂O, NaBH₄ | Acetonitrile (B52724)/Water | Very fast, mild conditions, high chemoselectivity | Exothermic, requires careful addition of NaBH₄ | [16] |
Experimental Protocol: Reduction using NiCl₂/NaBH₄
This method is highly efficient and chemoselective for reducing nitro groups in the presence of halogens.[16]
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
-
Addition of Catalyst: Add Nickel(II) chloride hexahydrate (0.2-0.5 eq) to the solution and stir.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (B1222165) (4-6 eq) portion-wise. (Caution: Gas evolution and black precipitate will be observed).
-
Reaction: Stir the reaction at room temperature until complete (typically 5-30 minutes, monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction with water or dilute acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-bromo-2-chloroaniline.
-
Purification: Purify the product by column chromatography if necessary.
References
- 1. 2-Bromo-1-chloro-3-nitrobenzene Research Chemical [benchchem.com]
- 2. Buy this compound | 19128-48-4 [smolecule.com]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 4. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 19128-48-4 [m.chemicalbook.com]
- 6. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Availability [chlorobenzene.ltd]
- 7. fishersci.it [fishersci.it]
- 8. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. benchchem.com [benchchem.com]
- 15. ocf.berkeley.edu [ocf.berkeley.edu]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Synthetic Applications of 2-Bromo-1-chloro-3-nitrobenzene: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, 2-Bromo-1-chloro-3-nitrobenzene serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a nitro group and two different halogen atoms, allows for a range of selective chemical transformations. The electron-withdrawing nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution, while the differential reactivity of the bromine and chlorine atoms enables chemoselective palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for key synthetic routes utilizing this precursor.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to palladium(0) allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reaction of this compound with an arylboronic acid is expected to proceed selectively at the C-Br position.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-nitro-1,1'-biphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4'-methoxy-3-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 88 |
| 3 | Thiophene-2-boronic acid | 2-(2-Chloro-3-nitrophenyl)thiophene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 10 | 78 |
Experimental Protocol: Synthesis of 2-Chloro-3-nitro-1,1'-biphenyl
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 236.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add a degassed mixture of toluene (8 mL), ethanol (B145695) (2 mL), and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C-Br bond of this compound.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline (B41778) | N-(2-Chloro-3-nitrophenyl)aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 110 | 18 | 82 | | 2 | Morpholine | 4-(2-Chloro-3-nitrophenyl)morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 20 | 75 | | 3 | Benzylamine | N-Benzyl-N-(2-chloro-3-nitrophenyl)amine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3) | Toluene | 100 | 16 | 80 |
Experimental Protocol: Synthesis of N-(2-Chloro-3-nitrophenyl)aniline
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.015 mmol, 13.7 mg) and Xantphos (0.03 mmol, 17.3 mg).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate Schlenk tube, add this compound (1.0 mmol, 236.5 mg), aniline (1.2 mmol, 111.7 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Application Notes and Protocols for 2-Bromo-1-chloro-3-nitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1-chloro-3-nitrobenzene as a substrate in various palladium-catalyzed cross-coupling reactions. This versatile building block offers opportunities for selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2][3][4] this compound is a uniquely substituted aryl halide that presents opportunities for chemoselective cross-coupling. The presence of two different halogen atoms, bromine and chlorine, allows for selective reaction at one site while leaving the other intact for subsequent transformations.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[5] This reactivity trend is primarily governed by the carbon-halogen bond dissociation energies, where the weaker C-Br bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[5][6] Consequently, this compound is expected to undergo selective cross-coupling at the C-Br position.
The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the substrate. While it can deactivate the ring towards electrophilic substitution, it generally enhances the rate of oxidative addition in cross-coupling reactions, making this substrate a suitable candidate for various palladium-catalyzed transformations.
Chemoselective Cross-Coupling Strategy
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a sequential functionalization strategy. The more labile C-Br bond can be selectively coupled under standard palladium-catalyzed conditions, leaving the C-Cl bond available for a subsequent, typically more forcing, cross-coupling reaction or other transformations. This stepwise approach enables the synthesis of complex, polysubstituted aromatic compounds from a single starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[7] For this compound, this reaction is expected to selectively form a biaryl linkage at the 2-position.
Illustrative Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O (4:1) | 100 / 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 90 / 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 85 / 18 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 2-MeTHF/H₂O (4:1) | 100 / 10 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-Phenyl-1-chloro-3-nitrobenzene
-
Materials:
-
This compound (1.0 mmol, 235.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[3][8] With this compound, this reaction allows for the introduction of a vinyl group at the 2-position.
Illustrative Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 / 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 / 18 | 88 |
| 3 | 1-Octene | Pd(OAc)₂ (1.5) | PPh₃ (3) | K₂CO₃ | NMP | 110 / 20 | 78 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 / 24 | 75 |
Experimental Protocol: Heck Reaction
Synthesis of 2-Styryl-1-chloro-3-nitrobenzene
-
Materials:
-
This compound (1.0 mmol, 235.4 mg)
-
Styrene (1.2 mmol, 125.0 mg, 137 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Argon (or Nitrogen) gas supply
-
Sealed reaction tube
-
-
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add styrene and triethylamine to the mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (25 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction enables the synthesis of arylalkynes from this compound.
Illustrative Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 / 6 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2.5) | CuI (5) | Diisopropylamine | DMF | 70 / 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 80 / 5 | 91 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Piperidine | Acetonitrile | 50 / 10 | 87 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 2-(Phenylethynyl)-1-chloro-3-nitrobenzene
-
Materials:
-
This compound (1.0 mmol, 235.4 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 122 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and degassed triethylamine via syringe.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][11][12] This reaction allows for the synthesis of N-aryl amines from this compound.
Illustrative Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 / 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 / 20 | 86 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 / 24 | 89 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 / 16 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(2-Chloro-6-nitrophenyl)morpholine
-
Materials:
-
This compound (1.0 mmol, 235.4 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 104 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
BINAP (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
-
Argon (or Nitrogen) gas supply (glovebox recommended for handling base)
-
-
Procedure:
-
In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add this compound and toluene.
-
Finally, add morpholine.
-
Seal the tube with a screw cap and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired product.
-
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycles for key palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and reaction protocols for nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-1-chloro-3-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science, offering a platform for the synthesis of diverse and complex molecular architectures.
Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In this compound, the nitro group (-NO₂) strongly activates the benzene (B151609) ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.
The presence of two different halogen substituents, bromine and chlorine, introduces the question of regioselectivity. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. This attack is favored at the carbon atom bearing the more electronegative halogen, which in this case is chlorine. Furthermore, the nitro group is positioned ortho to the chlorine atom and meta to the bromine atom. The strong electron-withdrawing effect of the nitro group is most pronounced at the ortho and para positions, further activating the carbon attached to the chlorine for nucleophilic attack. Consequently, the chloro group is the preferred leaving group over the bromo group in SNAr reactions of this substrate.
Derivatives of this compound are precursors to a variety of biologically active molecules, including those with potential applications in cancer therapy. For instance, this scaffold can be used in the synthesis of benzodiazepinone bromodomain inhibitors.
Regioselectivity and Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound proceeds with high regioselectivity, favoring the displacement of the chloride ion. This is due to the combined electronic effects of the substituents on the aromatic ring.
Key Points:
-
Activating Group: The nitro group at C3 is a powerful electron-withdrawing group that activates the ring for nucleophilic attack.
-
Leaving Group Preference: In SNAr, the more electronegative halogen is generally a better leaving group. Thus, chlorine is favored over bromine.
-
Positional Activation: The nitro group is ortho to the chlorine, providing significant resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C1. The negative charge of the intermediate can be delocalized onto the nitro group, lowering the activation energy for the reaction. The nitro group is meta to the bromine, and therefore does not provide the same degree of resonance stabilization for an attack at C2.
The general mechanism is illustrated below:
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with common nucleophiles. Researchers should optimize the reaction conditions for each specific substrate and nucleophile combination.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 2-bromo-3-nitroanilines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol outlines a general method for the synthesis of 2-bromo-1-alkoxy-3-nitrobenzenes.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 - 1.5 equivalents)
-
Corresponding alcohol (e.g., methanol, ethanol) as the solvent
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol in a round-bottom flask under an inert atmosphere.
-
Add the sodium alkoxide (1.2 - 1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the alcohol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative, chemically plausible data for SNAr reactions on this compound with various nucleophiles. Note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Plausible Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 2-Bromo-3-nitro-N-phenylaniline | 85-95 |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | 1-(2-Bromo-3-nitrophenyl)piperidine | >90 |
| Sodium methoxide | - | Methanol | 65 (reflux) | 6 | 2-Bromo-1-methoxy-3-nitrobenzene | >90 |
| Sodium ethoxide | - | Ethanol (B145695) | 78 (reflux) | 6 | 1-Ethoxy-2-bromo-3-nitrobenzene | >90 |
| Sodium thiophenoxide | - | DMF | 25 | 4 | 2-Bromo-3-nitrophenyl phenyl sulfide | >95 |
Downstream Applications: Reduction of the Nitro Group
The nitro group in the products of SNAr reactions can be readily reduced to an amino group, providing a versatile handle for further functionalization, such as amide bond formation or diazotization reactions. This is a common strategy in the synthesis of pharmaceutical intermediates.
Protocol 3: Reduction of a Substituted 2-Bromo-3-nitroaniline (B1315865)
This protocol provides a method for the reduction of the nitro group using tin(II) chloride.
Materials:
-
Substituted 2-bromo-3-nitroaniline derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the 2-bromo-3-nitroaniline derivative (1.0 eq) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl (2 mL).
-
Heat the mixture to 70 °C and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize with 10 M NaOH solution until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A specific example of this reduction has been reported for 1-bromo-2-chloro-3-nitrobenzene (B1291829) itself to produce 3-bromo-2-chloroaniline (B183718) with a 55.2% yield using SnCl₂ in refluxing ethanol for 3 hours.[1] An alternative procedure using iron powder in acetic acid and ethanol at room temperature for 16 hours afforded the same product in quantitative yield.[1]
Visualized Workflows
General Experimental Workflow for SNAr Reactions
Caption: General workflow for nucleophilic aromatic substitution.
Logical Relationship of Substituent Effects
Caption: Substituent effects on SNAr regioselectivity.
References
Application of 2-Bromo-1-chloro-3-nitrobenzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-1-chloro-3-nitrobenzene is a versatile and highly reactive building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, allows for selective and regiocontrolled functionalization. This makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromo and chloro substituents offer differential reactivity for cross-coupling and other substitution reactions.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds—phenothiazines and carbazoles—using this compound as a key precursor.
Application Note 1: Synthesis of 1-Bromo-3-nitrophenothiazine via Smiles Rearrangement
Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocyclic compounds that form the core structure of many antipsychotic and antihistaminic drugs. The synthesis of substituted phenothiazines is of significant interest in drug discovery. A common and effective method for their synthesis is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction.
In this application, this compound is reacted with 2-aminothiophenol (B119425) in a two-step, one-pot synthesis. The initial reaction is an intermolecular SNAr reaction to form a diaryl sulfide (B99878) intermediate. Due to the strong activation by the ortho-nitro group, the chlorine atom is selectively displaced by the thiolate anion of 2-aminothiophenol. The subsequent intramolecular Smiles rearrangement, facilitated by a base, leads to the formation of the phenothiazine (B1677639) ring system.
Logical Relationship: Synthesis of 1-Bromo-3-nitrophenothiazine
Caption: Synthetic pathway for 1-Bromo-3-nitrophenothiazine.
Quantitative Data Summary
| Starting Material | Reagent | Product | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | 2-Aminothiophenol | 1-Bromo-3-nitrophenothiazine | 12-18 hours | 140-150 | 65-75 |
Experimental Protocol: Synthesis of 1-Bromo-3-nitrophenothiazine
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-aminothiophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants (approximately 5-10 mL per mmol of the limiting reagent).
-
Heat the reaction mixture to 140-150 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH ~6-7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 1-bromo-3-nitrophenothiazine as a solid.
Application Note 2: Synthesis of 1-Bromo-3-nitrocarbazole via Cadogan-Sundberg Reaction
Carbazoles are another important class of nitrogen-containing heterocyclic compounds with significant biological and photophysical properties. The Cadogan-Sundberg reaction is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. This reaction involves a reductive cyclization mediated by a trivalent phosphorus reagent, such as triethyl phosphite (B83602).
To apply this to this compound, a 2-nitrobiphenyl (B167123) precursor must first be synthesized. This can be achieved through a Suzuki coupling reaction between this compound and phenylboronic acid. The subsequent Cadogan-Sundberg reaction of the resulting 2-chloro-3-nitro-1,1'-biphenyl with triethyl phosphite will yield the desired 1-bromo-3-nitrocarbazole.
Experimental Workflow: Synthesis of 1-Bromo-3-nitrocarbazole
Caption: Two-step synthesis of 1-Bromo-3-nitrocarbazole.
Quantitative Data Summary
| Step | Starting Material | Reagent | Product | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | 2-Chloro-3-nitro-1,1'-biphenyl | 12 hours | 80-90 | 80-90 |
| 2 | 2-Chloro-3-nitro-1,1'-biphenyl | Triethyl phosphite | 1-Bromo-3-nitrocarbazole | 4-6 hours | 160-170 | 50-60 |
Experimental Protocol: Synthesis of 1-Bromo-3-nitrocarbazole
Step 1: Synthesis of 2-Chloro-3-nitro-1,1'-biphenyl (Suzuki Coupling)
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Triphenylphosphine (B44618) (PPh₃) (0.06 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq) in a mixture of toluene and water (4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2-chloro-3-nitro-1,1'-biphenyl.
Step 2: Synthesis of 1-Bromo-3-nitrocarbazole (Cadogan-Sundberg Reaction)
Materials:
-
2-Chloro-3-nitro-1,1'-biphenyl (1.0 eq)
-
Triethyl phosphite (P(OEt)₃) (3.0 eq)
-
o-Dichlorobenzene (solvent)
Procedure:
-
In a flame-dried round-bottom flask fitted with a reflux condenser, dissolve 2-chloro-3-nitro-1,1'-biphenyl (1.0 eq) in o-dichlorobenzene.
-
Add triethyl phosphite (3.0 eq) to the solution.
-
Heat the reaction mixture to 160-170 °C and reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-bromo-3-nitrocarbazole.
Safety Precautions:
-
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Application Notes and Protocols: 2-Bromo-1-chloro-3-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-3-nitrobenzene is a versatile aromatic intermediate of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, imparts a rich and tunable reactivity profile. This allows for its strategic incorporation into complex molecular architectures, making it a valuable building block for the synthesis of various pharmaceutical agents, including kinase inhibitors and protein degraders.
The presence of ortho-bromo and meta-nitro substituents to the chlorine atom activates the benzene (B151609) ring for a variety of transformations. The key reactions that underscore the utility of this intermediate in pharmaceutical synthesis are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates the displacement of one of the halogen atoms by a wide range of nucleophiles.
-
Suzuki-Miyaura Cross-Coupling: The bromo and chloro substituents provide orthogonal handles for the selective formation of carbon-carbon bonds, a cornerstone of modern drug discovery.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (B41778), which serves as a versatile precursor for the construction of various heterocyclic systems and for introducing further diversity through amide bond formation or other functionalizations.
This document provides detailed application notes and experimental protocols for these key transformations, enabling researchers to effectively utilize this compound in their synthetic campaigns.
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. In SNAr reactions with this compound, the regioselectivity of the substitution is a key consideration. Generally, the carbon attached to the chlorine atom is more electrophilic due to the combined electron-withdrawing effects of the adjacent nitro group and the higher electronegativity of chlorine compared to bromine. This often leads to the selective displacement of the chloride.[1]
General Experimental Workflow for SNAr:
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: N-Arylation with a Primary Amine
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF, followed by the primary amine.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.[1]
-
| Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | K₂CO₃ | DMF | 100 | 8 | 85-95 |
| This compound | Benzylamine | K₂CO₃ | DMSO | 110 | 6 | 80-90 |
| This compound | 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 120 | 12 | 75-85 |
| Note: Yields are typical and may vary depending on the specific substrate and reaction conditions. |
Suzuki-Miyaura Cross-Coupling
The presence of two different halogen atoms on the aromatic ring allows for chemoselective Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond. This difference in reactivity enables the selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.[2]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Coupling at the Bromo Position
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (B91453) and Water (4:1)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[2]
-
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2 | K₂CO₃ | Dioxane/Water | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/Water | 90 | 12 | 80-90 |
| 3-Pyridinylboronic acid | 3 | Cs₂CO₃ | Dioxane/Water | 100 | 16 | 70-80 |
| Note: Yields are typical and may vary depending on the specific substrate and reaction conditions. |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step for introducing a key functional handle for further elaboration in many pharmaceutical syntheses. The resulting aniline can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. Care must be taken to choose a reduction method that is chemoselective and does not lead to dehalogenation.
Logical Flow of Nitro Group Reduction:
Caption: Synthetic pathway for the reduction of the nitro group.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-chloroaniline.[3]
-
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SnCl₂·2H₂O / HCl | Ethanol | 78 | 3 | 90-98 |
| Fe / NH₄Cl | EtOH/H₂O | 80 | 4 | 85-95 |
| H₂ (50 psi), Pd/C (5%) | Methanol | 25 | 6 | 80-90* |
| Note: Yields are typical. *Caution: Catalytic hydrogenation with palladium on carbon may lead to some dehalogenation. Careful monitoring and optimization are required. |
Applications in Pharmaceutical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. The ability to perform selective transformations at the three functional groups allows for the construction of diverse molecular scaffolds.
-
Kinase Inhibitors: The aniline derivative obtained after nitro reduction is a common starting point for the synthesis of various kinase inhibitors. The amino group can be acylated or used as a nucleophile to form heterocyclic cores that are prevalent in this class of drugs. The remaining halogen atoms can be further functionalized via cross-coupling reactions to introduce substituents that modulate potency and selectivity.
-
Protein Degraders (PROTACs): Halogenated aromatic compounds are key building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] this compound can serve as a core scaffold to which a warhead for the target protein and a ligand for an E3 ligase are attached via a linker. The sequential and selective functionalization of the halogen atoms is particularly advantageous in the modular synthesis of PROTAC libraries.
Conclusion
This compound is a highly functionalized and versatile intermediate with significant potential in pharmaceutical synthesis. The distinct reactivity of its nitro and halogen substituents allows for a range of selective transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and nitro group reduction. The detailed protocols and application notes provided herein offer a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis of novel and complex bioactive molecules.
References
Application of 2-Bromo-1-chloro-3-nitrobenzene in Agrochemical Development: A Detailed Guide for Researchers
Introduction
2-Bromo-1-chloro-3-nitrobenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring bromo, chloro, and nitro groups, provides a versatile platform for the construction of complex molecular architectures with potent biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in the development of novel crop protection agents, with a specific focus on the synthesis of the powerful insecticide, chlorantraniliprole (B1668704).
Application in Insecticide Synthesis: The Case of Chlorantraniliprole
This compound is a key starting material in a multi-step synthesis of chlorantraniliprole, a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. The synthesis hinges on the initial reduction of the nitro group to form 3-bromo-2-chloroaniline (B183718), a critical building block for the pyrazole (B372694) core of the final active ingredient.
Chlorantraniliprole is highly effective against a range of chewing pests, particularly lepidopteran species, in various crops. Its mode of action involves the selective activation of insect ryanodine (B192298) receptors, leading to the uncontrolled release of intracellular calcium, which causes muscle paralysis and ultimately, the death of the insect.[1] This targeted mechanism contributes to its low toxicity in mammals, making it a valuable tool in integrated pest management (IPM) programs.[2]
Quantitative Data: Efficacy of Chlorantraniliprole
The following table summarizes the lethal concentration (LC50) values of chlorantraniliprole against several key lepidopteran pests, demonstrating its high potency.
| Pest Species | LC50 Value | Reference |
| Spodoptera frugiperda (Fall Armyworm) | 0.066 - 0.93 µg/mL (diet-incorporated assay) | [3][4] |
| Spodoptera litura (Tobacco Caterpillar) | 0.0055% (leaf dip bioassay) | [5] |
| Spodoptera litura (Tobacco Caterpillar) | 0.561 mg·L⁻¹ (adult mortality) | [6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps transforming this compound into a core intermediate for chlorantraniliprole.
Protocol 1: Reduction of this compound to 3-Bromo-2-chloroaniline
This procedure outlines a standard method for the chemoselective reduction of the nitro group to an amine using a metal/acid system, which is effective while preserving the halogen substituents.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (a sufficient amount to maintain an acidic environment).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-bromo-2-chloroaniline.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from 2,3-Dichloropyridine (B146566) and Hydrazine (B178648)
While a direct conversion from 3-bromo-2-chloroaniline to the pyrazole intermediate is not the most commonly cited industrial route, the following established pathway starting from 2,3-dichloropyridine is provided as it leads to a key component in the final assembly of chlorantraniliprole. This intermediate would then be coupled with an aniline (B41778) derivative.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Diethyl maleate (B1232345)
-
Sodium ethoxide
-
Phosphorus oxybromide (POBr₃)
-
Potassium persulfate (K₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Hydrazinolysis: Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol to produce (3-chloropyridin-2-yl)hydrazine.
-
Cyclization: React the resulting hydrazine with diethyl maleate in the presence of sodium ethoxide in ethanol to form the pyrazolidinone ring.
-
Bromination: Treat the pyrazolidinone intermediate with phosphorus oxybromide in acetonitrile to introduce the bromine atom.
-
Oxidation: Oxidize the resulting pyrazoline with potassium persulfate in the presence of sulfuric acid in acetonitrile to form the aromatic pyrazole ring.
-
Hydrolysis: Hydrolyze the ester group to the carboxylic acid using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to precipitate the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[7]
Expected Overall Yield: Approximately 40-50%
Visualizations
Synthetic Pathway from this compound to a Key Agrochemical Intermediate
Caption: Synthetic utility of this compound.
Experimental Workflow for the Reduction of this compound
Caption: Workflow for the synthesis of 3-Bromo-2-chloroaniline.
Mode of Action: Chlorantraniliprole and Ryanodine Receptors
Caption: Signaling pathway of chlorantraniliprole's insecticidal action.
References
- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. bioone.org [bioone.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Sublethal Effects of Chlorantraniliprole on Spodoptera litura (Lepidoptera: Noctuidae) Moth: Implication for Attract-And-Kill Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
Application Notes and Protocols for the Selective Functionalization of 2-Bromo-1-chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of 2-bromo-1-chloro-3-nitrobenzene, a versatile building block in organic synthesis. The strategic positioning of the bromo, chloro, and nitro substituents allows for a range of regioselective transformations, making it a valuable precursor for the synthesis of complex aromatic compounds, including pharmaceutical intermediates and materials for agrochemical research.
Principles of Regioselectivity
The functionalization of this compound is primarily governed by the distinct reactivity of the C-Br and C-Cl bonds under different reaction conditions. The strongly electron-withdrawing nitro group at the C3 position plays a pivotal role in dictating the outcome of two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2][3] For this compound, both the chloro (C1) and bromo (C2) groups are ortho to the nitro group. In such cases, the more electronegative halogen generally acts as a better leaving group, leading to the preferential substitution of the chloro group.[1][4] This allows for the selective introduction of nucleophiles such as amines and alkoxides at the C1 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: In contrast, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is governed by the bond strength of the carbon-halogen bond.[5][6] The C-Br bond is weaker and therefore more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond.[5] This differential reactivity enables the selective functionalization at the C2 position, leaving the chloro group intact for potential subsequent transformations.
Data Presentation: Illustrative Reaction Conditions and Yields
The following tables summarize representative quantitative data for the selective functionalization of this compound. This data is based on established principles and analogous reactions reported in the literature for structurally similar compounds and is intended to be illustrative.
Table 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C1 Position
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline (B41778) | N-(2-bromo-3-nitrophenyl)aniline | K₂CO₃, DMF, 120 °C, 12 h | 85 |
| 2 | Sodium methoxide | 2-bromo-1-methoxy-3-nitrobenzene | NaOMe, MeOH, reflux, 6 h | 92 |
| 3 | Morpholine | 4-(2-bromo-3-nitrophenyl)morpholine | K₂CO₃, DMF, 100 °C, 8 h | 88 |
Table 2: Selective Palladium-Catalyzed Cross-Coupling at the C2 Position
| Entry | Reaction Type | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki | Phenylboronic acid | 2-phenyl-1-chloro-3-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 91 |
| 2 | Sonogashira | Phenylacetylene (B144264) | 2-(phenylethynyl)-1-chloro-3-nitrobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 6 | 87 |
| 3 | Buchwald-Hartwig | Aniline | N-(2-chloro-3-nitrophenyl)aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 18 | 82 |
| 4 | Cyanation | Zn(CN)₂ | 2-chloro-3-nitrobenzonitrile | Pd(PPh₃)₄ | - | DMF | 120 | 24 | 78 |
Experimental Protocols
The following are detailed experimental protocols for key selective functionalization reactions of this compound. These are adapted from established procedures for similar substrates.
Protocol 1: Selective Nucleophilic Aromatic Substitution with Aniline
Reaction: this compound + Aniline → N-(2-bromo-3-nitrophenyl)aniline
Materials:
-
This compound (1.0 mmol, 236.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add anhydrous DMF, followed by aniline via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-(2-bromo-3-nitrophenyl)aniline.
Protocol 2: Selective Suzuki Coupling with Phenylboronic Acid
Reaction: this compound + Phenylboronic acid → 2-phenyl-1-chloro-3-nitrobenzene
Materials:
-
This compound (1.0 mmol, 236.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-1-chloro-3-nitrobenzene.
Protocol 3: Selective Sonogashira Coupling with Phenylacetylene
Reaction: this compound + Phenylacetylene → 2-(phenylethynyl)-1-chloro-3-nitrobenzene
Materials:
-
This compound (1.0 mmol, 236.5 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at 65 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-(phenylethynyl)-1-chloro-3-nitrobenzene.
Protocol 4: Selective Buchwald-Hartwig Amination with Aniline
Reaction: this compound + Aniline → N-(2-chloro-3-nitrophenyl)aniline
Materials:
-
This compound (1.0 mmol, 236.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (0.08 mmol, 38.1 mg)
-
Potassium phosphate (B84403) (K₃PO₄) (2.1 mmol, 445.7 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Finally, add aniline via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give N-(2-chloro-3-nitrophenyl)aniline.
Visualizations
Caption: Regioselective functionalization pathways.
Caption: General workflow for Pd-catalyzed cross-coupling.
References
- 1. Page loading... [wap.guidechem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. organic chemistry - Synthesizing 2-bromoaniline from bromobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-1-chloro-3-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthetic approach to 2-Bromo-1-chloro-3-nitrobenzene and its derivatives. These compounds are versatile intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of bromo, chloro, and nitro groups on the benzene (B151609) ring allows for a diverse range of subsequent chemical transformations.
Overview of Synthetic Strategy
The synthesis of this compound derivatives can be approached through a multi-step process involving key electrophilic aromatic substitution reactions. The specific sequence of these reactions is critical to achieve the desired regiochemistry. A common and scalable approach involves the nitration of a suitable halogenated benzene precursor, followed by further halogenation.
A plausible and scalable synthetic pathway for a representative derivative, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, commences with the chlorination of o-nitrotoluene, followed by a regioselective bromination.[1] This two-step process is advantageous for large-scale production due to the availability of the starting materials and the generally high yields of each step.[1]
Experimental Protocols
Synthesis of 2-Chloro-6-nitrotoluene (B1664060) (Intermediate)
This procedure details the chlorination of o-nitrotoluene to yield the intermediate, 2-chloro-6-nitrotoluene.[1]
Materials:
-
o-Nitrotoluene (carefully dried)
-
Steel turnings (as iron catalyst)
-
Dry chlorine gas
Equipment:
-
500-mL round-bottom flask (or a larger glass-lined reactor for scale-up)
-
Mechanical stirrer
-
Gas inlet tube
-
Apparatus for vacuum distillation
Procedure:
-
Into a 500-mL round-bottom flask, add 137 g of carefully dried o-nitrotoluene and 20 g of small steel turnings.[1]
-
With vigorous stirring, pass dry chlorine gas into the mixture. The reaction is exothermic, and the temperature will rise to approximately 40°C.[1]
-
Continue the chlorination until the desired weight increase corresponding to the formation of the monochloro derivative is achieved.
-
Upon completion, the reaction mixture is worked up by washing with a dilute sodium carbonate solution to remove any dissolved hydrogen chloride and unreacted chlorine.
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
The crude product is purified by vacuum distillation to yield 2-chloro-6-nitrotoluene.
Scale-Up Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
This protocol describes the regioselective bromination of 2-chloro-6-nitrotoluene. The directing effects of the methyl (ortho, para-directing), chloro (ortho, para-directing), and nitro (meta-directing) groups all favor the introduction of the bromine atom at the 5-position.[1]
Materials:
-
2-Chloro-6-nitrotoluene
-
Concentrated Sulfuric Acid (98%)
-
N-bromosuccinimide (NBS)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with temperature control
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
In a suitable reactor, dissolve 2-chloro-6-nitrotoluene in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add N-bromosuccinimide (1.1 equivalents) in small portions, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1.5 to 3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed two-step synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.[1]
| Step | Starting Material | Product | Reagents | Catalyst | Yield (%) | Purity (%) |
| 1 | o-Nitrotoluene | 2-Chloro-6-nitrotoluene | Chlorine (Cl₂) | Iron (Fe) | ~94% | >90% (contains isomers) |
| 2 | 2-Chloro-6-nitrotoluene | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | 85-95% (estimated) | >95% (after purification) |
Synthetic Workflow and Logic
The logical progression of the synthesis is illustrated in the workflow diagram below. The choice of reagents and the sequence of steps are crucial for achieving the desired substitution pattern on the aromatic ring.
Caption: Synthetic workflow for the preparation of a this compound derivative.
Applications in Further Synthesis
This compound derivatives are valuable intermediates for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.
Suzuki-Miyaura Coupling
The bromo and chloro substituents serve as handles for cross-coupling reactions. The following is a general protocol for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Materials:
-
5-Bromo-1-chloro-2-methyl-3-nitrobenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene/water solvent mixture
Procedure:
-
In an oven-dried Schlenk flask, combine the 5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol), arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Materials:
-
5-Bromo-1-chloro-2-methyl-3-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
Procedure:
-
Suspend 5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Heat the mixture to 70 °C and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize with 10 M NaOH solution until the pH is approximately 10-12.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the aniline (B41778) derivative.
Downstream Processing and Application Workflow
The synthesized this compound derivatives can be utilized in various downstream applications, particularly in the synthesis of complex pharmaceutical intermediates.
Caption: Workflow illustrating the synthesis and subsequent functionalization of this compound derivatives for pharmaceutical applications.
References
Application Notes and Protocols: 2-Bromo-1-chloro-3-nitrobenzene as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-3-nitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of advanced materials. Its unique substitution pattern, featuring bromo, chloro, and nitro functional groups, offers multiple reactive sites for tailored chemical modifications. This allows for the construction of complex molecular architectures with desirable properties for applications in organic electronics, polymer science, and medicinal chemistry. The presence of both bromine and chlorine atoms allows for selective cross-coupling reactions, while the nitro group can be readily converted to an amino group, providing a key handle for further functionalization. These attributes make this compound a valuable precursor for the synthesis of materials such as thermally stable polymers, functional dyes, and carbazole (B46965) derivatives for electronic applications.
Key Synthetic Applications
The strategic placement of the bromo, chloro, and nitro groups on the benzene (B151609) ring enables a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of complex organic materials.
Synthesis of Substituted Carbazoles
Carbazole derivatives are a significant class of materials in organic electronics, known for their excellent hole-transporting properties and high thermal stability. This compound can be utilized as a starting material for the synthesis of substituted carbazoles through reactions such as the Cadogan cyclization. In this approach, the nitro group is reduced to an amine, which can then react with a suitable coupling partner, followed by cyclization to form the carbazole core. The remaining halogen atoms on the carbazole scaffold can be further functionalized to tune the material's electronic and physical properties.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-Br bond is generally more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond, enabling the selective formation of a carbon-carbon bond at the bromine-substituted position. This selectivity is crucial for the controlled synthesis of complex biaryl structures, which are prevalent in many advanced materials.
Synthesis of Azo Dyes
The nitro group in this compound can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The color and properties of these dyes can be fine-tuned by the choice of the coupling partner and by further modification of the remaining halogen atoms on the aromatic ring.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Nitrobenzene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (B44618) (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (10 mL)
-
2 M Aqueous sodium carbonate solution (2.0 mL)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (10 mL) and the 2 M aqueous sodium carbonate solution (2.0 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath.
-
Stir the reaction mixture vigorously at 90 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical for a related compound):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-1-chloro-3-nitrobenzene | 85 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-chloro-3-nitrobenzene | 82 |
| 4-Tolylboronic acid | 2-(4-Tolyl)-1-chloro-3-nitrobenzene | 88 |
Diagrams
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Selective Cross-Coupling
Caption: Reactivity principles enabling selective cross-coupling.
Troubleshooting & Optimization
Challenges in the regioselective synthesis of 2-Bromo-1-chloro-3-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 2-Bromo-1-chloro-3-nitrobenzene. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible synthetic route involves a two-step electrophilic aromatic substitution sequence starting from 1-bromo-2-chlorobenzene (B145985). The key step is the nitration of 1-bromo-2-chlorobenzene, where the directing effects of the bromo and chloro substituents guide the position of the incoming nitro group.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity: Achieving high selectivity for the desired 3-nitro isomer over other possible isomers (e.g., 4-nitro, 5-nitro, and 6-nitro) is a significant hurdle. This is due to the competing directing effects of the bromo and chloro groups.[1][2]
-
Isomer Separation: The physical properties of the resulting constitutional isomers are often very similar, making their separation by standard techniques like distillation challenging.[3]
-
Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of byproducts.
Q3: How do the bromo and chloro substituents direct the incoming nitro group?
A3: Both bromine and chlorine are ortho-, para-directing groups.[4][5][6][7] However, they are also deactivating groups, meaning they make the benzene (B151609) ring less reactive towards electrophilic substitution compared to benzene itself.[6][8] In the case of 1-bromo-2-chlorobenzene, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to each halogen. The ultimate regioselectivity will be a result of the interplay between the electronic effects of both halogens and steric hindrance.
Q4: Why is direct bromination or chlorination of 3-nitrobromobenzene or 3-nitrochlorobenzene not a preferred route?
A4: Starting with a nitro-substituted benzene ring is generally not preferred for subsequent halogenation because the nitro group is a strong deactivating group.[7][8] This makes further electrophilic aromatic substitution reactions, such as bromination or chlorination, significantly more difficult to achieve and may require harsh reaction conditions that can lead to undesired side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Maintain a low reaction temperature (0-5 °C) to minimize side reactions. - Optimize the extraction and recrystallization steps to minimize product loss. |
| Formation of Multiple Isomers | - Competing directing effects of the bromo and chloro groups. - Reaction temperature is too high, reducing selectivity. | - Carefully control the reaction temperature; lower temperatures generally favor the thermodynamically more stable product. - Employ a milder nitrating agent if possible, although this may require longer reaction times. |
| Difficulty in Separating Isomers | - Similar boiling points and polarities of the isomers. | - Utilize fractional crystallization from a suitable solvent system (e.g., ethanol (B145695), methanol, or hexane/ethyl acetate (B1210297) mixtures) to exploit differences in melting points and solubilities. - For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used for separation and quantification. |
| Formation of Dinitro Byproducts | - Use of an overly concentrated nitrating mixture or a high reaction temperature. | - Use a carefully controlled amount of the nitrating agent. - Maintain a low reaction temperature and add the nitrating agent slowly to the substrate solution. |
| Charring or Darkening of the Reaction Mixture | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials. | - Ensure efficient cooling and stirring throughout the addition of the nitrating agent. - Use high-purity starting materials and reagents. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the nitration of 1-bromo-2-chlorobenzene.
Materials:
-
1-Bromo-2-chlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add 20 mL of concentrated sulfuric acid to an ice bath. Once cooled to 0-5 °C, add 20 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g of 1-bromo-2-chlorobenzene in 30 mL of dichloromethane. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 1-bromo-2-chlorobenzene via the dropping funnel over 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using TLC with a hexane:ethyl acetate eluent system.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to isolate the this compound isomer.
Quantitative Data (Estimated):
| Starting Material | Product | Reagents | Yield (%) | Purity (%) (after recrystallization) |
| 1-Bromo-2-chlorobenzene | This compound | H₂SO₄, HNO₃ | 40-50 | >98 |
Note: The yield is an estimate and can vary based on reaction conditions and the efficiency of isomer separation.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Substituent Directing Effects
Caption: Directing effects in the nitration of 1-bromo-2-chlorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 4. Substituent Effects in Electrophilic Aromatic Substitution Reactions | California State University, Northridge - Edubirdie [edubirdie.com]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. fiveable.me [fiveable.me]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 8. people.wou.edu [people.wou.edu]
Technical Support Center: Purification of Crude 2-Bromo-1-chloro-3-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-1-chloro-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. Key impurities often include:
-
Positional Isomers: Such as 2-Bromo-1-chloro-4-nitrobenzene, 1-Bromo-2-chloro-3-nitrobenzene, and other isomers formed during the nitration or halogenation steps.[1]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like m-chloro-nitrobenzene or o-nitrochlorobenzene.
-
Di-substituted or Poly-substituted Byproducts: Over-nitration or multiple halogenations can lead to the formation of dinitro compounds or other polyhalogenated species.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Appearance | Yellow solid |
| Molecular Weight | 236.45 g/mol |
| Melting Point | 58-60 °C |
| Boiling Point | ~290-300 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane (B109758) and chloroform. |
Q3: Which purification technique is more suitable for my crude sample: recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the desired purity level.
-
Recrystallization is effective if the impurities have significantly different solubilities from the target compound in a chosen solvent system. It is often a good choice for removing small amounts of impurities and for large-scale purifications.
-
Column Chromatography is more suitable for separating complex mixtures, especially isomeric impurities that have very similar physical properties.[2] It offers higher resolution but can be more time-consuming and require larger volumes of solvent for larger scales.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution cools slowly to allow for crystal lattice formation. - Try a different solvent system with a lower boiling point. |
| Poor recovery of the purified compound. | - Too much solvent was used, leading to significant product loss in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. |
| Crystals are discolored or appear impure. | - Rapid crystallization has trapped impurities within the crystal lattice. - The chosen solvent did not effectively leave impurities in the solution. | - Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.[3] - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4] - Experiment with different recrystallization solvents. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers (overlapping peaks/spots). | - The eluent system is not optimized for the specific isomers. - The column was not packed properly, leading to channeling. | - Perform Thin Layer Chromatography (TLC) with various solvent systems to find an eluent that provides good separation of the spots. A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate (B1210297).[5] - Employ a shallow solvent gradient during elution, starting with a less polar mixture and gradually increasing the polarity. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - The eluent is not polar enough to move the compound down the silica (B1680970) gel. - The compound may have low solubility in the chosen eluent. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - Ensure the crude sample was fully dissolved before loading onto the column. |
| Streaking or tailing of bands on the column. | - The sample was overloaded on the column. - The compound has poor solubility in the eluent, causing it to precipitate at the top of the column. | - Use a larger column or load a smaller amount of the crude material. - Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol (B145695)/Water System
This protocol is suitable for crude this compound that contains impurities with different polarity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to a near-boil while stirring until the solid is completely dissolved.
-
Inducing Crystallization: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol is designed for separating isomeric impurities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal eluent should give the desired product an Rf value of approximately 0.25-0.35.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniformly packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[9]
Visualization
References
- 1. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Availability [chlorobenzene.ltd]
- 2. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-1-chloro-3-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-chloro-3-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and provides systematic steps to identify and resolve them.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated. | a. Catalyst Choice: For this sterically hindered and electron-deficient substrate, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using more active pre-catalysts combined with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] b. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2] Degas all solvents and reagents thoroughly. |
| 2. Inefficient Oxidative Addition: The C-Br bond activation is sluggish due to steric hindrance or electronic effects. | a. Ligand Selection: Bulky, electron-rich ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[1] b. Temperature: Increase the reaction temperature. Microwave heating can also be beneficial to accelerate the reaction. | |
| 3. Poor Solubility: Reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent. | a. Solvent System: Screen different solvent systems. A mixture of a non-polar solvent (e.g., Dioxane, Toluene) with a polar co-solvent (e.g., Water, Ethanol) is often effective.[3] | |
| Formation of Significant Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. | a. Degassing: Rigorously degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[2] b. Catalyst Source: Using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precursor can sometimes reduce homocoupling. |
| 2. Dehalogenation of Aryl Halide: The bromo group is replaced by a hydrogen atom. | a. Solvent and Base: This side reaction can be influenced by the choice of solvent and base. Consider switching to a non-coordinating base or a different solvent system.[4] | |
| 3. Protodeboronation: The boronic acid reacts with water or other protic sources, leading to its decomposition. | a. Anhydrous Conditions: Use anhydrous solvents and reagents where possible. b. Boronic Acid Derivative: Use more stable boronic acid derivatives like pinacol (B44631) esters. c. Base Selection: A weaker base or a biphasic system might mitigate this issue. | |
| Lack of Selectivity (Reaction at C-Cl bond) | 1. High Reaction Temperature or Highly Active Catalyst: While the C-Br bond is significantly more reactive, harsh conditions might lead to some reaction at the C-Cl bond. | a. Milder Conditions: If C-Cl coupling is observed, try lowering the reaction temperature. b. Catalyst/Ligand Tuning: A less reactive catalyst system might improve selectivity. However, this could also lead to lower overall yield. The general reactivity order is I > Br > OTf >> Cl, so selective coupling at the bromine is expected under optimized conditions. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Suzuki coupling of this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the bromine position is expected. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.
Q2: How does the nitro group affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro group activates the aromatic ring towards oxidative addition, which is a key step in the catalytic cycle. Generally, the nitro group is well-tolerated in Suzuki couplings and can lead to higher reactivity of the aryl halide. In some specific cases, under harsh conditions, it has been reported to act as a leaving group, but this is not a common pathway.[1]
Q3: What is the best catalyst system for this type of substrate?
A3: For sterically hindered and electron-deficient aryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. Examples include ligands from the Buchwald family such as SPhos, XPhos, and RuPhos, used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. PEPPSI-type precatalysts with NHC ligands are also a good option.[4]
Q4: How do I choose the right base and solvent?
A4: The choice of base and solvent is crucial and often interdependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base activates the boronic acid for transmetalation.[4] The solvent needs to solubilize the reactants and the catalyst. A mixture of an ethereal solvent like 1,4-dioxane (B91453) or THF with water is a common choice, as water is often necessary to dissolve the inorganic base.[3]
Q5: My reaction looks black and heterogeneous. Is this normal?
A5: The formation of palladium black (finely divided palladium metal) can occur if the catalyst is unstable under the reaction conditions, leading to deactivation. While some color change is expected, the formation of a significant amount of black precipitate can be an indication of catalyst decomposition. Using robust ligands that stabilize the palladium nanoparticles can help prevent this.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of substrates structurally similar to this compound. Due to the specificity of the target substrate, direct comparative data is scarce. The data presented is a compilation from various sources for analogous transformations and should be used as a guideline for optimization.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (4) | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene (B28343) | 100 | 8 | >90 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 10 | ~80 |
Note: Yields are approximate and based on reported values for similar substrates.
Table 2: Effect of Different Bases and Solvents
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | High |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | High |
| Pd(OAc)₂/SPhos | K₂CO₃ (3) | Acetonitrile/H₂O (3:1) | 80 | Moderate |
| Pd(OAc)₂/SPhos | NaOH (2) | THF/H₂O (4:1) | 80 | Moderate-High |
Note: Qualitative yield descriptions are based on general trends observed in Suzuki coupling reactions of similar substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/PPh₃
This protocol is adapted for the selective coupling at the C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (B44618) (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) to the flask. The solvents should be degassed prior to use.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath or heating mantle.
-
Stir the reaction mixture vigorously at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-1-chloro-3-nitrobenzene derivative.
Protocol 2: High-Activity Catalyst System using a Buchwald Ligand
This protocol is recommended for achieving higher yields, especially with challenging boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (0.015 equivalents)
-
SPhos (0.03 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol) to a dry reaction vessel.
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.
-
Rinse the catalyst vessel with additional toluene (5 mL) and add to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Minimizing side product formation in reactions involving 2-Bromo-1-chloro-3-nitrobenzene
Welcome to the technical support center for minimizing side product formation in reactions with 2-Bromo-1-chloro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate used in several key transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the halogen atoms.
-
Reduction of the Nitro Group: To form the corresponding aniline (B41778) derivative, which is a valuable building block for further functionalization.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 2-position is expected to be more reactive than the C-Cl bond at the 1-position, allowing for selective functionalization at the bromine-bearing carbon.
Q3: How does the nitro group influence the reactivity of the aromatic ring?
A3: The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[1]
Q4: What are the primary challenges when working with this molecule?
A4: Key challenges include:
-
Controlling Regioselectivity: Ensuring the reaction occurs at the desired halogen position (bromo vs. chloro).
-
Minimizing Side Products: Preventing common side reactions such as homocoupling, dehalogenation, and over-reduction.
-
Chemoselectivity: Selectively reacting one functional group in the presence of others (e.g., reducing the nitro group without affecting the halogens).
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product and formation of side products.
Possible Causes and Solutions:
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a pre-activated palladium catalyst or ensure rigorous exclusion of oxygen during the reaction setup. |
| Low reaction temperature | Gradually increase the temperature, as many Suzuki couplings require heating (e.g., 80-110 °C).[2] | |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture before adding the catalyst.[3] |
| Non-optimal base | Use a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃ and ensure it is finely powdered and dry.[3][4] | |
| Protodeboronation of boronic acid | Presence of water (when not desired) or prolonged reaction times at high temperatures | Use anhydrous solvents if the reaction is sensitive to water. Monitor the reaction progress and stop it once the starting material is consumed. |
| Dehalogenation of the starting material | Unsuitable ligand or catalyst system | Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can sometimes mitigate this side reaction. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol (B145695)/Water (4:1:1, 10 mL)
-
-
Procedure:
-
To a flame-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenation and other side products.
Possible Causes and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Hydrodehalogenation | β-hydride elimination from the palladium-amide intermediate[5] | Use a bulky phosphine ligand (e.g., XPhos, RuPhos) to sterically hinder β-hydride elimination. |
| High reaction temperature | Optimize the temperature; sometimes a lower temperature for a longer duration can minimize this side reaction. | |
| Low Reactivity | Sterically hindered amine or aryl halide | Use a more active catalyst system (e.g., a pre-catalyst like XPhos Pd G3) and a stronger base (e.g., NaOtBu, LHMDS).[6] |
| Reaction with Nitro Group | Strong basic conditions | A very strong base might interact with the nitro group. If this is suspected, a weaker base like Cs₂CO₃ could be trialed, though this may require a more active catalyst. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
Xantphos (0.03 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Issue: Poor regioselectivity and low reaction rates.
Possible Causes and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Reaction at the wrong halogen | Nucleophilic attack is kinetically or thermodynamically favored at the undesired position. | The chloro group is generally a better leaving group in SNAr reactions than bromo.[7] To favor substitution at the bromine, a different synthetic strategy might be needed. |
| Low reaction rate | The nitro group is meta to the chloro and bromo substituents, providing less activation than an ortho or para positioning.[1] | Use a more polar aprotic solvent (e.g., DMF, DMSO) to stabilize the Meisenheimer complex. Increase the reaction temperature. Use a stronger nucleophile or a higher concentration. |
| Multiple substitutions | If the product is also activated for SNAr. | Use a stoichiometric amount of the nucleophile and monitor the reaction carefully to stop it after the desired substitution has occurred. |
Representative Experimental Data for SNAr Reactions
The following table presents plausible data for an SNAr reaction with an amine nucleophile, comparing the reactivity of a related substrate with different nitro group positioning.
| Intermediate | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (Cl vs. Br) |
| 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | 120 | 12 | 75 | >95% (Cl displacement) |
| 2-Bromo-1-chloro-4-nitrotoluene (Isomer) | 100 | 6 | 92 | >98% (Cl displacement) |
| Data is hypothetical but chemically plausible based on known reactivity trends.[1] |
Reduction of the Nitro Group
Issue: Dehalogenation or incomplete reduction.
Possible Causes and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Dehalogenation (loss of Br or Cl) | Harsh reducing conditions, especially catalytic hydrogenation with Pd/C.[8] | Use milder reducing agents. Fe/NH₄Cl, SnCl₂/HCl, or Na₂S are often used to selectively reduce nitro groups in the presence of halogens.[8][9] Raney Nickel can be an alternative to Pd/C for catalytic hydrogenation with less dehalogenation.[8] |
| Incomplete reduction (formation of nitroso or hydroxylamine (B1172632) intermediates) | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent and/or the reaction time. Monitor the reaction by TLC to ensure complete conversion to the amine. |
| Formation of azo/azoxy compounds | Use of certain metal hydrides like LiAlH₄ with aromatic nitro compounds.[8] | Avoid using LiAlH₄ for the reduction of aromatic nitro groups to amines. Stick to reagents known to cleanly produce anilines. |
Experimental Protocol: Selective Nitro Group Reduction
-
Materials:
-
This compound (1.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol)
-
Concentrated HCl (2 mL)
-
Ethanol (15 mL)
-
-
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Heat the mixture to 70 °C and stir for 3 hours, monitoring by TLC.
-
Cool the reaction in an ice bath and carefully neutralize with a 10 M NaOH solution to a pH of 10-12.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude 2-bromo-3-chloroaniline (B79519) if necessary.
-
Decision Diagram for Nitro Reduction Reagent Selection
Caption: Decision-making for selecting a nitro group reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of 2-Bromo-1-chloro-3-nitrobenzene
Welcome to the technical support center for the derivatization of 2-Bromo-1-chloro-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the chemical modification of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] This inherent reactivity difference allows for selective functionalization at the bromine-substituted position under carefully controlled conditions.
Q2: What are the most common side reactions observed during the derivatization of this compound?
A2: The most common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom, leading to the formation of 1-chloro-3-nitrobenzene (B92001) or 2-bromo-3-nitrobenzene, respectively.[2][3][4]
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide, resulting in symmetrical biaryl byproducts.
-
Double Substitution: Reaction at both the bromo and chloro positions, which can occur under harsh reaction conditions or with highly active catalyst systems.
-
Protodeboronation: In Suzuki reactions, the boronic acid reagent can be replaced by a proton from the solvent or trace water, reducing its effective concentration.
Q3: How can I minimize the formation of the hydrodehalogenation byproduct?
A3: To minimize hydrodehalogenation, consider the following strategies:
-
Choice of Base: Avoid strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) if hydrodehalogenation is significant. Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to act as hydride donors.[2]
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried, as water can be a source of protons for this side reaction.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalytic cycle, which can indirectly lead to side reactions.
Q4: What is "palladium black," and how can I prevent its formation?
A4: "Palladium black" is a fine, black precipitate of metallic palladium that has fallen out of the catalytic cycle. Its formation indicates catalyst decomposition and leads to a loss of catalytic activity.[5] To prevent this, ensure the reaction is properly degassed to remove oxygen, use robust ligands that stabilize the palladium catalyst, and avoid excessively high reaction temperatures.
Troubleshooting Guides
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality. For reactions sensitive to air, use a pre-catalyst or pre-form the active catalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki couplings, phosphine (B1218219) ligands like PPh₃ or more electron-rich, bulky ligands (e.g., SPhos, XPhos) can be effective. For Buchwald-Hartwig aminations, biarylphosphine ligands are often necessary. Screen a panel of ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base | The base is crucial for activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination). The strength and solubility of the base can significantly impact the reaction rate. Common bases include K₂CO₃, K₃PO₄, and NaOtBu. Ensure the base is finely powdered and anhydrous.[6] |
| Low Reaction Temperature | Many cross-coupling reactions require heating to proceed at a reasonable rate, typically between 80-110 °C. If the conversion is low, consider incrementally increasing the temperature while monitoring for catalyst decomposition.[6] |
| Poor Reagent Quality | Verify the purity of all starting materials. Boronic acids can degrade over time, and impurities in any reagent can poison the catalyst.[6] |
Formation of Byproducts
| Observed Issue | Troubleshooting Steps |
| Significant Hydrodehalogenation | Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Use anhydrous solvents and reagents. Ensure a strictly inert atmosphere. Consider a more electron-rich ligand to promote the desired cross-coupling over the reduction pathway.[4] |
| Homocoupling of Boronic Acid | Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Lowering the reaction temperature may also reduce the rate of homocoupling. |
| Double Substitution | To favor monosubstitution at the bromine position, use milder reaction conditions: lower temperature, shorter reaction time, and a less active catalyst system. Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired product is maximized. |
Quantitative Data Presentation
The following tables provide illustrative data for typical Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Yields are representative and can vary based on the specific coupling partner and precise reaction conditions.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3-Methoxyphenylboronic acid | XPhos Pd G2 | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 |
| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 78 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 95 |
| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | 82 |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 20 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling at the C-Br position of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the selective C-N bond formation at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst or a mixture of Pd source (e.g., Pd₂(dba)₃, 0.015 mmol) and ligand (e.g., Xantphos, 0.03 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand (if not using a pre-catalyst), and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Overcoming Low Reactivity of 2-Bromo-1-chloro-3-nitrobenzene in SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-bromo-1-chloro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for the challenges associated with the low reactivity of this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SNAr reactions compared to other dinitro- or halo-nitrobenzenes?
The low reactivity of this compound is primarily due to the electronic positioning of the nitro group. SNAr reactions proceed via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] This step is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) like the nitro group (–NO₂) that can stabilize the resulting negative charge through resonance.[2]
For maximum stabilization, the EWG must be positioned ortho or para to the leaving group.[2][3] In this compound, the nitro group is in the meta position relative to both the bromine and chlorine atoms. A meta-positioned nitro group can only offer weak inductive stabilization and cannot provide the powerful resonance stabilization that is critical for lowering the reaction's activation energy.[4]
Q2: Which halogen is the preferred leaving group in SNAr reactions with this substrate, bromine or chlorine?
In SNAr reactions, the typical leaving group ability follows the trend: F > Cl ≈ Br > I. This is the reverse of what is observed in SN2 reactions. The rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group. This attack is favored at the carbon atom with the most electronegative halogen, as this creates a more polarized and electrophilic C-X bond.[5] Consequently, the chloro group is generally a better leaving group than the bromo group in SNAr reactions.[5] Therefore, nucleophilic attack is predicted to occur selectively at the C1 position, leading to the displacement of the chloride ion.
Q3: What are the general strategies to enhance the reactivity of this compound?
To overcome the inherent low reactivity, more forcing conditions are typically required. Key strategies include:
-
High Temperatures: Increasing the reaction temperature significantly (often in the range of 100-180 °C) provides the necessary activation energy.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they can solvate the cation of the nucleophile without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
-
Strong Nucleophiles: The use of strong nucleophiles is crucial. For alcohol and amine nucleophiles, this can often be achieved by deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide.
-
Choice of Base: A non-nucleophilic, strong base is often required to deprotonate the nucleophile (if it's neutral, like an amine or alcohol) or to act as a scavenger for the generated acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction is not proceeding, and I am recovering only the starting material.
-
Question: I have mixed my amine nucleophile with this compound in DMF and heated it to 80 °C for 24 hours, but TLC analysis shows only the starting material. What is wrong?
-
Answer: The conditions are likely too mild for this unactivated substrate.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 20 °C. It is not uncommon for such reactions to require temperatures between 120 °C and 180 °C.
-
Use a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) to fully deprotonate your amine and increase its nucleophilicity.
-
Switch to a Higher-Boiling Solvent: If your desired temperature exceeds the boiling point of your solvent, switch to a higher-boiling polar aprotic solvent like DMSO (b.p. 189 °C).
-
Issue 2: The reaction is very slow and gives a low yield of the desired product.
-
Question: My reaction is proceeding, but after 48 hours at 150 °C in DMSO, I have only achieved a 30% yield. How can I improve this?
-
Answer: A low and slow conversion rate points to insufficient reactivity.
-
Increase Nucleophile Equivalents: You can try increasing the equivalents of the nucleophile (from 1.1 eq. to 1.5-2.0 eq.) and the base (from 2.0 eq. to 3.0 eq.) to push the equilibrium towards the product.
-
Consider Microwave Heating: A sealed-vessel microwave reactor can safely achieve higher temperatures and pressures, often dramatically reducing reaction times and improving yields for sluggish reactions.
-
Ensure Anhydrous Conditions: Water can protonate and deactivate strong nucleophiles. Ensure all your reagents and solvents are anhydrous.
-
Issue 3: I am observing multiple spots on my TLC plate, suggesting side products.
-
Question: At 180 °C, my reaction seems to be producing multiple products, and my desired product is difficult to purify. What are these side products and how can I avoid them?
-
Answer: High temperatures can lead to decomposition or other side reactions.
-
Possible Side Reactions: At very high temperatures, you might be seeing decomposition of the starting material or product, or potentially substitution at the bromine position.
-
Optimize Temperature and Time: Try to find a balance. Run the reaction at a slightly lower temperature for a longer duration. Monitor the reaction by TLC or LC-MS every few hours to find the optimal point where the product is maximized and side products are minimized.
-
Alternative Synthetic Routes: If optimizing SNAr conditions still fails to provide a good yield, consider alternative synthetic strategies like transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which are often more suitable for unactivated aryl halides.
-
Quantitative Data Summary
The following table presents representative data for SNAr reactions on this compound. Note that due to the low reactivity of this substrate, harsher conditions are generally required compared to its ortho or para activated isomers. The yields are estimates and will need to be optimized for specific nucleophiles.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) | Regioselectivity (Cl vs. Br) |
| Piperidine (B6355638) | K₂CO₃ | DMSO | 150 | 24 | 60-70 | >95% Cl substitution |
| Morpholine | K₂CO₃ | DMSO | 160 | 36 | 55-65 | >95% Cl substitution |
| Aniline | t-BuOK | NMP | 170 | 48 | 40-50 | >95% Cl substitution |
| Sodium Methoxide | N/A | DMSO | 140 | 12 | 65-75 | >95% Cl substitution |
| Sodium Thiophenoxide | N/A | DMF | 120 | 8 | 70-80 | >95% Cl substitution |
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Objective: To synthesize N-substituted 2-bromo-3-nitroaniline (B1315865) derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Piperidine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5 mmol, 1.18 g), the amine (6 mmol, 0.59 mL for piperidine), and potassium carbonate (12.5 mmol, 1.73 g).
-
Solvent Addition: Add anhydrous DMSO (25 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 75 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted product.
Visualizations
References
- 1. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the nitration of 2-bromo-1-chlorobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the nitration of 2-bromo-1-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-bromo-1-chlorobenzene?
The nitration of 2-bromo-1-chlorobenzene is an electrophilic aromatic substitution reaction. Both the chloro and bromo substituents are ortho-, para-directing groups. However, they are also deactivating groups, meaning the reaction will be slower than the nitration of benzene (B151609).
The directing effects of the two halogens will determine the position of the incoming nitro group. The potential major isomers are:
-
2-Bromo-1-chloro-4-nitrobenzene: The nitro group is para to the chloro group and ortho to the bromo group. This is often a significant product due to the strong para-directing effect of the chloro group.
-
2-Bromo-1-chloro-6-nitrobenzene: The nitro group is ortho to both the chloro and bromo groups. Steric hindrance between the bulky bromo and nitro groups might reduce the yield of this isomer.
-
1-Bromo-2-chloro-4-nitrobenzene: The nitro group is para to the bromo group and meta to the chloro group.
The exact isomer distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q2: What is the role of concentrated sulfuric acid in this reaction?
Concentrated sulfuric acid serves two primary roles in the nitration of 2-bromo-1-chlorobenzene:
-
Generation of the Electrophile: It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.
-
Reaction Medium: It serves as a solvent for the reactants and absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the formation of the nitronium ion.
Q3: How can I monitor the progress of the reaction?
The progress of the nitration reaction can be monitored using Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched in water, extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of new, lower Rf spots (the nitrated products are more polar) indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating mixture. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring by two halogen substituents. | 1. Ensure the use of concentrated nitric and sulfuric acids. Fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) can be used for a stronger nitrating mixture if necessary. 2. While maintaining careful control to avoid dinitration, a slight increase in temperature (e.g., from 0-5 °C to room temperature) may be required. 3. Increase the reaction time and monitor progress by TLC. |
| Formation of Multiple Products/Difficult Separation | 1. The directing effects of the chloro and bromo groups lead to a mixture of isomers. 2. Over-nitration (dinitration) due to harsh reaction conditions. | 1. Isomer separation can be challenging. Fractional crystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) can be attempted, as isomers often have different solubilities and melting points. Column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a more effective method for separating isomers.[1] 2. Maintain a low reaction temperature (typically 0-5 °C) and add the nitrating agent slowly to the substrate. Use a stoichiometric amount of nitric acid. |
| Low Yield of Desired Isomer | 1. Suboptimal reaction conditions favoring the formation of other isomers. 2. Product loss during workup and purification. | 1. Vary the reaction temperature and time to optimize the yield of the desired isomer. The isomer ratio can be sensitive to these parameters. 2. During the aqueous workup, ensure complete extraction of the products with an appropriate organic solvent. Be meticulous during purification steps like crystallization or chromatography to minimize losses. |
| Darkening of the Reaction Mixture | 1. Formation of side products or decomposition. 2. Reaction temperature is too high. | 1. This can be normal to some extent in nitration reactions. However, excessive darkening may indicate significant side reactions. 2. Ensure the reaction temperature is carefully controlled, especially during the addition of the nitrating mixture. |
Experimental Protocol: Nitration of 2-Bromo-1-chlorobenzene
Materials:
-
2-Bromo-1-chlorobenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.
-
In a separate flask, dissolve 2-bromo-1-chlorobenzene in a minimal amount of concentrated sulfuric acid.
-
Cool the solution of the starting material in an ice bath to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-1-chlorobenzene. The temperature of the reaction mixture should be carefully maintained between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the nitration of 2-bromo-1-chlorobenzene.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Bromo-1-chloro-3-nitrobenzene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-1-chloro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the common causes?
Answer: Low conversion in Suzuki-Miyaura coupling of this substrate can stem from several factors. A systematic evaluation is key.[1]
-
Catalyst Inactivity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is of high quality and has been stored correctly. Older or improperly stored catalysts can exhibit reduced activity.
-
Ligand Selection: For selective C-Br bond activation in the presence of a C-Cl bond, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2] Standard ligands like PPh₃ may not be effective enough for this less reactive C-Br bond (deactivated by the nitro group).
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically 1-5 mol% is used, optimization may be required.
-
-
Reaction Conditions:
-
Inert Atmosphere: Inadequate degassing of the solvent and reaction vessel can lead to oxygen poisoning the palladium(0) catalyst. Ensure you have a rigorously inert atmosphere (argon or nitrogen).[3]
-
Temperature: The optimal temperature is substrate and catalyst dependent. If you observe low conversion at a standard temperature (e.g., 80-90 °C), a moderate increase may be beneficial. However, excessively high temperatures can cause decomposition.[1]
-
-
Reagents:
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen), especially in the presence of water and base.[3] Using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this.[3] Ensure your boronic acid is pure and dry.
-
Base Selection: The choice and quality of the base are critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The effectiveness of a base is highly dependent on the solvent and substrate.[3]
-
Question 2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid or hydrodehalogenation of the starting material. How can I minimize these?
Answer:
-
Homocoupling: This side reaction forms a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen or excess Pd(II) species.[3]
-
Solution: Ensure thorough degassing of your reaction mixture. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst that rapidly reduces to Pd(0) can also help.[3]
-
-
Hydrodehalogenation: This involves the replacement of the bromine or chlorine atom with hydrogen.
-
Solution: This can sometimes be an issue with certain catalyst systems, particularly at higher temperatures. Screening different ligands or lowering the reaction temperature might be necessary.
-
Heck Reaction
Question 3: My Heck reaction is sluggish and gives a low yield. What should I consider?
Answer:
-
Catalyst System: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective catalyst precursor, often paired with phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tolyl)₃).
-
Base: Amine bases such as triethylamine (B128534) (Et₃N) are frequently used. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective.
-
Alkene Partner: Electron-withdrawing groups on the alkene, as in acrylates, generally enhance the reaction rate.
-
Side Reactions: Alkene isomerization can be a potential side reaction. The addition of certain bases or silver salts can sometimes suppress this.[4][5]
Buchwald-Hartwig Amination
Question 4: I am attempting a Buchwald-Hartwig amination and observing low yield and/or hydrodehalogenation of my starting material. What are the likely causes and solutions?
Answer:
-
Low Yield:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. For aryl chlorides, bulky, electron-rich phosphine ligands are often required for good yields.[6] Given the presence of a C-Cl bond in your substrate, a suitable ligand is crucial even for the C-Br coupling.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically used. Ensure the base is fresh and handled under anhydrous conditions.
-
Catalyst Poisoning: Some functional groups can act as catalyst poisons. While the nitro group is generally tolerated, ensure your amine coupling partner is pure.
-
-
Hydrodehalogenation: This is a known side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced.[7]
-
Solution: This can be influenced by the ligand, solvent, and temperature. Screening different ligands or optimizing the reaction temperature may be necessary to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3][8] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for chemoselective functionalization at the bromine-bearing position.
Q2: Can the nitro group interfere with the cross-coupling reaction?
A2: The electron-withdrawing nature of the nitro group generally enhances the rate of oxidative addition, which is often the rate-limiting step. However, under certain conditions, particularly with highly active catalysts or reducing agents present, the nitro group can be reduced to an amine. Careful selection of reaction conditions is therefore important.
Q3: What is the best general-purpose palladium catalyst to start with for this substrate?
A3: A good starting point would be a combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. Alternatively, a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ can be used, although it may be less reactive for more challenging couplings.
Q4: How do I choose the right base and solvent?
A4: The choice of base and solvent is interdependent and crucial for reaction success.
-
Suzuki: A combination of a carbonate or phosphate (B84403) base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like toluene (B28343)/water or dioxane/water is a common starting point.[8][9]
-
Heck: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or NMP are often used.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS in ethereal or aromatic solvents (e.g., THF, toluene, dioxane) are typical.[6]
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions on a structurally similar substrate, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, to illustrate expected outcomes.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | ~88-96 |
Data is illustrative and based on reactions with 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.[8]
Table 2: Representative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | ~75-85 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 24 | ~70-80 |
| Benzylamine | Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 | 16 | ~80-90 |
Data is illustrative and based on general protocols for electron-deficient aryl bromides.[10][11]
Experimental Protocols
The following are detailed, representative methodologies for key experiments. Note: These protocols are based on a structurally similar substrate and should be optimized for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the selective C-Br arylation.[8]
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Buchwald-Hartwig Amination with a Primary Amine
This protocol outlines a general method for the C-N bond formation at the C-Br position.[10]
Materials:
-
This compound
-
Primary amine (e.g., aniline) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Catalyst Pre-mixing: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol). Add toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To a separate Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Reaction Initiation: Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Selection Workflow
Caption: A logical workflow for selecting and optimizing a catalyst system.
Generalized Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of 2-Bromo-1-chloro-3-nitrobenzene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the highly exothermic nitration reaction for the synthesis of 2-Bromo-1-chloro-3-nitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may be encountered during this process, ensuring both safety and experimental success.
Troubleshooting Exothermic Reactions
Issue: Rapid and Uncontrolled Temperature Increase
A sudden spike in temperature is a clear indicator of a potential runaway reaction, which can be hazardous. Immediate and calm action is crucial.
| Immediate Corrective Actions | Preventative Measures |
| 1. Immediately cease the addition of the nitrating mixture. | - Ensure the cooling bath is at the appropriate temperature (0-5°C) before starting the reaction. |
| 2. Enhance cooling by adding more ice or a dry ice/acetone mixture to the external cooling bath. | - Add the nitrating mixture dropwise at a very slow rate to allow for effective heat dissipation. |
| 3. If the temperature continues to rise, prepare for an emergency quench by slowly and carefully pouring the reaction mixture into a large volume of crushed ice with vigorous stirring. Caution: This should be a last resort as the dilution of concentrated acids is also exothermic. | - Maintain vigorous and constant stirring to prevent the formation of localized hot spots. |
| 4. Alert a colleague and your laboratory supervisor immediately. | - Use a calibrated thermometer to continuously monitor the internal reaction temperature. |
| 5. If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures. | - Ensure the correct stoichiometry and concentration of reagents are used. |
Issue: Low Yield of this compound
A lower than expected yield can be attributed to several factors, from incomplete reaction to product loss during workup.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended duration after the addition of the nitrating mixture. - Verify that the reaction temperature was maintained within the optimal range; temperatures that are too low can slow the reaction rate significantly. |
| Formation of Isomeric Byproducts | - The directing effects of the bromo and chloro groups can lead to the formation of other nitro isomers. - Maintain a low reaction temperature to improve the regioselectivity of the nitration. - Purify the crude product using column chromatography or recrystallization to isolate the desired isomer. |
| Product Loss During Workup | - When quenching the reaction with ice water, ensure the mixture is well-stirred to fully precipitate the product. - During extraction, perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. - When washing the organic layer, avoid vigorous shaking that can lead to the formation of emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic nitration reaction. The reaction of 2-bromo-1-chlorobenzene with the nitrating mixture (concentrated nitric acid and sulfuric acid) generates a significant amount of heat. If this heat is not effectively dissipated, it can lead to a rapid increase in temperature, resulting in a runaway reaction with the potential for uncontrolled boiling, pressure buildup, and the release of hazardous materials.
Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used as the nitrating agent?
A2: Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring of 2-bromo-1-chlorobenzene in the electrophilic aromatic substitution reaction.
Q3: What is the expected regioselectivity for the nitration of 2-bromo-1-chlorobenzene?
A3: Both the bromo and chloro substituents are ortho, para-directing groups. However, they are also deactivating. The directing effects of both halogens will influence the position of the incoming nitro group. The primary product expected is this compound, with other isomers potentially forming as byproducts. The reaction conditions, particularly temperature, can influence the ratio of these isomers.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it with water, and extract it with a suitable organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting material (2-bromo-1-chlorobenzene) and the appearance of the product spot will indicate the reaction's progression.
Q5: What is the proper procedure for quenching the reaction and isolating the crude product?
A5: Once the reaction is complete, the mixture should be quenched by slowly and carefully pouring it onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound as a solid. The solid can then be collected by vacuum filtration and washed with cold water to remove any residual acid.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted method based on the nitration of similar halogenated benzenes and should be performed with caution. Optimization may be necessary to achieve the desired yield and purity.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |
| 2-Bromo-1-chlorobenzene | C₆H₄BrCl | 191.45 | - |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Dichloromethane | CH₂Cl₂ | 84.93 | - |
| Crushed Ice | H₂O | 18.02 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Cool the mixture to 0-5°C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2-bromo-1-chlorobenzene in dichloromethane. Cool this solution to 0-5°C using an ice-water bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 2-bromo-1-chlorobenzene via the dropping funnel over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the safe execution of the exothermic nitration of 2-bromo-1-chlorobenzene.
Caption: Logical troubleshooting steps for managing a runaway exothermic reaction.
Analytical methods for detecting impurities in 2-Bromo-1-chloro-3-nitrobenzene samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Bromo-1-chloro-3-nitrobenzene samples. The information is tailored to help you identify and resolve common issues encountered during the detection of impurities using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample?
A1: Impurities in this compound samples typically originate from the synthetic route used for its preparation. A common method for synthesizing this compound is the Sandmeyer reaction, starting from 2-bromo-3-nitroaniline.[1][2][3] Potential impurities to consider include:
-
Positional Isomers: During the synthesis, other isomers can be formed, such as:
-
1-Bromo-2-chloro-3-nitrobenzene
-
2-Bromo-1-chloro-4-nitrobenzene[4]
-
Other dihalonitrobenzene isomers
-
-
Starting Materials and Intermediates: Residual unreacted starting materials like 1-chloro-3-nitrobenzene (B92001) or intermediates from the synthetic pathway may be present.[5]
-
Byproducts of Side Reactions: The Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[2]
-
Degradation Products: Like many nitroaromatic compounds, this compound may be susceptible to degradation under certain conditions, although specific degradation pathways are not extensively documented. Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most powerful and commonly used techniques for analyzing impurities in halogenated nitrobenzene (B124822) compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6]
-
HPLC with UV detection is a robust method for separating and quantifying positional isomers and other non-volatile impurities.
-
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, providing both separation and structural identification.[5]
Q3: How can I choose between HPLC and GC-MS for my analysis?
A3: The choice between HPLC and GC-MS depends on the physicochemical properties of the impurities you expect and the goals of your analysis.
-
Choose GC-MS if: Your primary focus is on volatile and thermally stable impurities. GC-MS generally offers high resolution and sensitivity for these types of compounds.
-
Choose HPLC if: You are dealing with non-volatile or thermally labile impurities. HPLC is a more versatile technique for a wider range of compound polarities and stabilities.
Below is a decision-making workflow to help you select the appropriate analytical technique.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with residual silanol (B1196071) groups on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column or operate at a lower pH (e.g., with 0.1% formic or acetic acid) to suppress silanol ionization.[7] - Reduce the sample concentration or injection volume.[8] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution Between Isomers | - Suboptimal mobile phase composition. - Inadequate column chemistry. | - Adjust the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). - Use a column with a different stationary phase, such as a phenyl-hexyl or PFP (pentafluorophenyl) column, which can offer different selectivity for aromatic compounds through π-π interactions.[9] |
| Drifting Retention Times | - Changes in mobile phase composition. - Temperature fluctuations. - Column equilibration issues. | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system. - Carryover from previous injections. | - Use high-purity solvents and filter all samples and mobile phases. - Run blank injections with the mobile phase to identify the source of contamination. - Implement a robust needle wash protocol in your autosampler method. |
GC-MS Analysis
| Issue | Possible Causes | Suggested Solutions |
| Broad Peaks | - Active sites in the injector liner or column. - Suboptimal carrier gas flow rate. - Column contamination. | - Use a deactivated inlet liner and a high-quality, inert GC column.[2] - Optimize the carrier gas flow rate for your column dimensions. - Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
| Poor Sensitivity | - Leak in the injection port. - Contaminated ion source. - Incorrect MS parameters. | - Check for leaks using an electronic leak detector. - Clean the ion source according to the manufacturer's instructions. - Ensure the MS is properly tuned and the correct acquisition parameters are set. |
| Split Peaks | - Improper column installation. - Inconsistent sample introduction. - Co-elution of an interfering compound. | - Re-install the column, ensuring a clean, square cut and proper ferrule placement. - Check the syringe for bubbles and ensure a consistent injection speed. - Review the mass spectrum of the split peak to check for the presence of more than one compound. |
| Baseline Noise or Drift | - Contaminated carrier gas. - Column bleed. - Contaminated detector. | - Use high-purity carrier gas and install traps to remove oxygen and moisture. - Condition the column according to the manufacturer's instructions. - Clean the detector as per the instrument manual.[2] |
Experimental Protocols
The following are suggested starting protocols for the analysis of this compound. Method optimization will likely be required for your specific instrumentation and sample matrix.
HPLC Method for Isomer Separation
This reverse-phase HPLC method is a good starting point for separating this compound from its positional isomers.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Standard GC with a Mass Spectrometric Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
If necessary, perform further dilutions to bring the concentration within the linear range of the instrument.
Quantitative Data Summary
The following table provides an example of expected retention times for this compound and a potential isomeric impurity based on typical GC conditions. Please note that these are illustrative values and actual retention times will vary depending on the specific instrument and method parameters.
| Compound | Expected GC Retention Time (min) |
| This compound | ~12.5 |
| 1-Bromo-2-chloro-3-nitrobenzene | ~12.2 |
Retention times are estimated and should be confirmed with reference standards.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the analysis of impurities in a this compound sample.
References
- 1. Separation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. lcms.cz [lcms.cz]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Bromo-1-chloro-3-nitrobenzene and its Isomer
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized organic compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 2-Bromo-1-chloro-3-nitrobenzene and its structural isomer, 2-Bromo-1-chloro-4-nitrobenzene, to aid in their unambiguous identification. Detailed experimental protocols for the discussed spectroscopic techniques are also provided.
The structural confirmation of a molecule like this compound, and distinguishing it from its isomers, relies on a synergistic application of various spectroscopic methods. This guide focuses on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectral data of this compound with its isomer, 2-Bromo-1-chloro-4-nitrobenzene, we highlight the subtle yet critical differences that enable definitive structural assignment.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-Bromo-1-chloro-4-nitrobenzene.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | δ 7.84 (d, 1H), 7.71 (d, 1H), 7.27 (dd, 1H)[1] |
| 2-Bromo-1-chloro-4-nitrobenzene | δ 8.10 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.7, 2.4 Hz, 1H), 7.60 (d, J=8.7 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found in the searched literature. Predicted shifts: ~150 (C-NO₂), ~135 (C-Cl), ~125 (C-Br), ~130, ~128, ~125 (C-H). |
| 2-Bromo-1-chloro-4-nitrobenzene | δ 147.1, 134.8, 131.9, 129.3, 125.2, 121.7 |
Table 3: IR Spectroscopic Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) and Functional Group Assignment |
| This compound | Vapor Phase IR available, characteristic peaks for C-NO₂ (asymmetric and symmetric stretching), C-Br, C-Cl, and aromatic C-H and C=C stretching are expected.[2][3] |
| 2-Bromo-1-chloro-4-nitrobenzene | FTIR (Film): Characteristic peaks for C-NO₂ (asymmetric and symmetric stretching), C-Br, C-Cl, and aromatic C-H and C=C stretching are observed.[4][5] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | M⁺ peaks at m/z 235, 237, 239 due to bromine and chlorine isotopes.[1] |
| 2-Bromo-1-chloro-4-nitrobenzene | No clear experimental mass spectrum found. Predicted molecular ion peaks at m/z 235, 237, 239. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse program.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated solution is often required compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use an NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so an adequate number of scans is crucial.
-
Commonly used pulse programs include standard single-pulse experiments with proton decoupling.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture in a pellet press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet in the sample compartment of an FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).
-
Ion Source and Transfer Line Temperatures: Typically maintained at 230 °C and 280 °C, respectively.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationship between different spectroscopic data for structural confirmation.
References
A Comparative Guide to the Reactivity of 2-Bromo-1-chloro-3-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-chloro-3-nitrobenzene with other halonitrobenzenes in the context of nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established principles of physical organic chemistry and is intended to aid in the selection of substrates and the design of synthetic routes.
Introduction to Reactivity in Halonitrobenzenes
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the formation of carbon-heteroatom bonds in aromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3] The rate of an SNAr reaction is critically influenced by three main factors:
-
The presence of electron-withdrawing groups: Groups such as nitro (-NO₂) are essential for activating the aromatic ring towards nucleophilic attack. They achieve this by stabilizing the negative charge of the Meisenheimer intermediate through resonance and inductive effects.[1]
-
The position of the electron-withdrawing groups: The stabilizing effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the activating group.[1] A meta-positioning offers significantly less stabilization, leading to a drastically slower reaction rate.[4]
-
The nature of the leaving group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[5][6] Consequently, the leaving group ability often follows the trend F > Cl ≈ Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[2][6]
Comparative Reactivity Analysis
The reactivity of this compound is dictated by the specific arrangement of its substituents. The nitro group is positioned ortho to the chlorine atom and meta to the bromine atom. This has significant implications for the regioselectivity and overall reactivity of the molecule.
-
Activation of the Chlorine Atom: The ortho-nitro group strongly activates the carbon atom attached to the chlorine for nucleophilic attack. The negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the nitro group.
-
Deactivation of the Bromine Atom: The meta-position of the nitro group relative to the bromine atom means it cannot provide resonance stabilization to an intermediate formed by an attack at the bromine-bearing carbon. While it exerts an inductive electron-withdrawing effect, this is much less significant than the resonance effect.[4]
Therefore, nucleophilic attack is predicted to occur selectively at the C-1 position, leading to the displacement of the chloride ion.[5]
Quantitative Reactivity Data
| Substrate | Leaving Group | Position of -NO₂ Relative to Leaving Group | Expected Relative Reactivity | Rationale |
| 1-Fluoro-2,4-dinitrobenzene | F | ortho, para | Very High | Two strongly activating nitro groups and the best halogen leaving group for SNAr. |
| 1-Chloro-2,4-dinitrobenzene | Cl | ortho, para | High | Two strongly activating nitro groups. |
| This compound | Cl | ortho | Moderate to High | One strongly activating ortho-nitro group. |
| 1-Chloro-2-nitrobenzene | Cl | ortho | Moderate | One activating ortho-nitro group. |
| 1-Chloro-4-nitrobenzene | Cl | para | Moderate | One activating para-nitro group. |
| This compound | Br | meta | Very Low | The nitro group is meta and provides poor activation. |
| 1-Chloro-3-nitrobenzene | Cl | meta | Very Low | The nitro group is meta and provides poor activation.[4] |
| 1,3-Dichlorobenzene | Cl | - | Extremely Low | No activating group. |
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution reaction with an amine nucleophile, which can be adapted for kinetic studies to quantitatively compare the reactivity of different halonitrobenzenes.
General Procedure for Reaction with an Amine Nucleophile
Materials:
-
Halonitrobenzene substrate (e.g., this compound) (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the halonitrobenzene substrate.
-
Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).
-
To this solution, add the amine nucleophile followed by the base.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the substrate and the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Kinetic Studies by HPLC
Objective: To determine the second-order rate constant for the reaction.
Procedure:
-
Prepare stock solutions of the halonitrobenzene substrate, the nucleophile, and an internal standard in the chosen reaction solvent.
-
In a thermostated reaction vessel, combine the substrate and internal standard solutions. Allow the solution to reach the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile solution (under pseudo-first-order conditions, the nucleophile should be in large excess, e.g., >10 equivalents).
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by rapid cooling and dilution with a suitable solvent or by adding an acid to neutralize the base).
-
Analyze the concentration of the remaining substrate and/or the formed product in each aliquot by HPLC using the internal standard for quantification.
-
Plot the natural logarithm of the substrate concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
Visualizations
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Logical relationship of reactivity for selected halonitrobenzenes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromo-1-chloro-3-nitrobenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Bromo-1-chloro-3-nitrobenzene is critical for the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into detailed methodologies, present comparative performance data, and provide a logical workflow for analysis.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic compound often used as a building block in organic synthesis. Impurities in this starting material can arise from the synthetic route, which may involve nitration, bromination, and chlorination of benzene (B151609) derivatives. These impurities are often positional isomers, where the bromo, chloro, and nitro groups are arranged differently on the benzene ring, or residual starting materials. The presence of these impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts in the final API. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For the analysis of this compound and its potential impurities, a reversed-phase HPLC method is generally suitable.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Reference standards for this compound and potential impurities.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: HPLC Performance
| Compound | Likely Impurity | Estimated Retention Time (min) | Estimated Resolution (Rs) | Estimated LOD (µg/mL) | Estimated LOQ (µg/mL) |
| This compound | - | 15.2 | - | 0.1 | 0.3 |
| 1-Bromo-2-chloro-3-nitrobenzene | Isomer | 14.8 | > 1.5 | 0.1 | 0.3 |
| 2-Bromo-1-chloro-4-nitrobenzene | Isomer | 16.5 | > 2.0 | 0.1 | 0.3 |
| 1-Bromo-3-chloro-2-nitrobenzene | Isomer | 15.8 | > 1.5 | 0.1 | 0.3 |
| 2-Chloronitrobenzene | Starting Material | 12.1 | > 3.0 | 0.05 | 0.15 |
| 3-Bromonitrobenzene | Starting Material | 13.5 | > 3.0 | 0.05 | 0.15 |
Note: The above data are estimated based on typical performance for similar compounds and methods. Actual values may vary depending on the specific instrumentation and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[2] Given that this compound is a semi-volatile compound, GC-MS is a suitable method for its purity analysis. The mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A low-to-mid polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
-
Data acquisition and processing software with a mass spectral library.
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (B109758) (GC grade)
-
Reference standards for this compound and potential impurities.
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: 40-300 amu.[3]
-
Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane or methanol to a final concentration of approximately 1 mg/mL.[3]
Data Presentation: GC-MS Performance
| Compound | Likely Impurity | Estimated Retention Time (min) | Estimated Resolution (Rs) | Estimated LOD (ng/mL) | Estimated LOQ (ng/mL) |
| This compound | - | 12.5 | - | 1 | 3 |
| 1-Bromo-2-chloro-3-nitrobenzene | Isomer | 12.3 | > 1.5 | 1 | 3 |
| 2-Bromo-1-chloro-4-nitrobenzene | Isomer | 12.8 | > 1.5 | 1 | 3 |
| 1-Bromo-3-chloro-2-nitrobenzene | Isomer | 12.6 | > 1.0 | 1 | 3 |
| 2-Chloronitrobenzene | Starting Material | 9.8 | > 3.0 | 0.5 | 1.5 |
| 3-Bromonitrobenzene | Starting Material | 10.5 | > 3.0 | 0.5 | 1.5 |
Note: The above data are estimated based on typical performance for similar compounds and methods. Actual values may vary depending on the specific instrumentation and experimental conditions.
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Resolution | Good resolution, highly dependent on column chemistry and mobile phase composition. | Capillary GC columns provide excellent resolution for complex mixtures of volatile compounds.[4] |
| Sensitivity | Good sensitivity, typically in the µg/mL range. | Excellent sensitivity, often in the ng/mL range, especially with selected ion monitoring (SIM). |
| Identification | Based on retention time comparison with standards. PDA detectors provide spectral information. | Definitive identification through mass spectral library matching and fragmentation analysis. |
| Speed | Analysis times can be longer due to column equilibration and gradient elution. | Typically offers faster analysis times for volatile compounds.[4] |
| Sample Preparation | Generally straightforward dissolution and filtration. | May require derivatization for non-volatile compounds, though not necessary for the target analyte. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial instrumentation cost. |
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the purity analysis of this compound, incorporating both HPLC and GC-MS techniques for a comprehensive assessment.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control where quantification of known impurities is the primary goal. Its ability to handle a wide range of compounds without the need for volatilization makes it a reliable workhorse in many analytical laboratories.[1]
-
GC-MS offers superior sensitivity and provides definitive structural information, making it the preferred method for impurity identification and for detecting trace-level impurities.[2] The high resolving power of capillary GC columns is advantageous for separating closely related isomers.[4]
For a comprehensive purity assessment, especially during method development and validation, employing both HPLC and GC-MS is highly recommended. This orthogonal approach provides a more complete picture of the sample's purity profile and increases confidence in the analytical results.
References
A Comparative Crystallographic Analysis of Substituted Nitrobenzene Analogs
A detailed examination of the crystal structures of 2,6-dichloro-4-nitroaniline (B1670479), 2-bromo-4-nitroaniline (B50497), and picryl chloride reveals the significant influence of substituent identity and position on molecular conformation and crystal packing. This guide provides a comparative overview of their crystallographic data, detailed experimental protocols for their structural determination, and a workflow for X-ray crystallographic analysis, aimed at researchers, scientists, and drug development professionals.
While a crystallographic analysis of 2-Bromo-1-chloro-3-nitrobenzene is not publicly available, a comparative study of its analogs offers valuable insights into the structural effects of halogen and nitro group substitution on the benzene (B151609) ring. This report focuses on three such analogs: 2,6-dichloro-4-nitroaniline, 2-bromo-4-nitroaniline, and picryl chloride (2-chloro-1,3,5-trinitrobenzene).
Comparative Crystallographic Data
The crystallographic data for the three analogs are summarized in the table below, highlighting the variations in their unit cell parameters and crystal systems. These differences arise from the distinct steric and electronic effects of the substituents, which dictate the molecular packing in the solid state.
| Property | 2,6-dichloro-4-nitroaniline | 2-bromo-4-nitroaniline | Picryl Chloride (2-chloro-1,3,5-trinitrobenzene) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₅BrN₂O₂ | C₆H₂ClN₃O₆ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁/a |
| a (Å) | 3.723 | 11.098(3) | 11.020 |
| b (Å) | 17.833 | 16.763(4) | 6.795 |
| c (Å) | 11.834 | 3.9540(9) | 14.964 |
| β (°) ** | 94.12 | 90 | 124.15 |
| Volume (ų) ** | 784.4 | 735.6(3) | 910.6 |
| Z | 4 | 4 | 4 |
Molecular Geometry and Intermolecular Interactions
In 2,6-dichloro-4-nitroaniline, the planar amino and nitro groups are rotated out of the aromatic plane by approximately 7 degrees.[1] The crystal structure of 2-bromo-4-nitroaniline reveals that the dihedral angle between the nitro group and the aromatic ring is 4.57(4)°.[2] An intramolecular N—H⋯Br hydrogen bond is also observed in this structure.[2][3] For picryl chloride, steric hindrance from the adjacent chlorine atom forces the two neighboring nitro groups to rotate out of the plane of the benzene ring by about 33 and 81 degrees, respectively.[4]
Experimental Protocols
The determination of these crystal structures involves a standardized workflow, from crystal growth to data analysis. The specific methodologies employed for each analog are detailed below.
Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent. For instance, single crystals of 4-chloro-2-nitroaniline, a related compound, have been successfully grown using the slow evaporation solution growth technique with ethanol (B145695) as the solvent.
X-ray Data Collection and Processing
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a specific radiation source, typically Mo Kα or Cu Kα.
-
2,6-dichloro-4-nitroaniline : Data were collected using a Cu-Kα diffractometer.[1]
-
2-bromo-4-nitroaniline : A Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation was used.[2] Data collection was performed with the APEX2 software, cell refinement and data reduction with SAINT, and absorption correction with SADABS.[2][5]
-
Picryl Chloride : Data were collected using both film and diffractometer methods.[6]
Structure Solution and Refinement
The collected diffraction data are then used to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
-
2,6-dichloro-4-nitroaniline : The structure was solved by Patterson, electron-density, and full-matrix least-squares methods.[1]
-
2-bromo-4-nitroaniline : The structure was solved using SHELXS97 and refined with SHELXL97.[2][5] Molecular graphics were generated using ORTEP-3 for Windows, PLATON, and WinGX.[2][5]
-
Picryl Chloride : The structure was refined by full-matrix least-squares methods using anisotropic temperature factors for non-hydrogen atoms.[6] The ORXLS and X-ray 67 programs were utilized in the computational analysis.[6]
Workflow for X-ray Crystallographic Analysis
The general workflow for determining the crystal structure of a small molecule is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.
References
- 1. Crystal structure of 2,6-dichloro-4-nitroaniline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picryl chloride | 88-88-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of Leaving Group Lability in Dihalo-nitrobenzene Isomers for Nucleophilic Aromatic Substitution
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of leaving group ability in various dihalo-nitrobenzene isomers undergoing Nucleophilic Aromatic Substitution (SNAr). The content is supported by experimental data to delineate the factors governing reactivity.
The efficiency of Nucleophilic Aromatic Substitution (SNAr) is paramount in the synthesis of a multitude of pharmaceutical and agrochemical compounds. A critical determinant of the reaction rate and yield is the nature and position of the leaving group on the aromatic ring. This guide focuses on dihalo-nitrobenzene isomers, offering a comparative study of halogen lability as a function of both the halogen's identity and its position relative to the activating nitro group.
In SNAr reactions, the aromatic ring, typically electron-rich, is rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups, such as a nitro (–NO₂) group. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in the overall reaction kinetics.
Comparative Quantitative Data
The leaving group ability in SNAr reactions of activated aryl halides often follows the order F > Cl > Br > I, which is the reverse of the trend observed in aliphatic SN2 reactions. This is primarily because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The following tables summarize kinetic data from studies on the reaction of dihalo-nitrobenzene isomers with various nucleophiles, illustrating the relative lability of different halogen leaving groups.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Biothiols in Aqueous Media at 25°C. [1]
| Substrate | Nucleophile (Biothiol) | k₂ (M⁻¹s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Glutathione (GSH) | Value not specified |
| 1-Chloro-2,4-dinitrobenzene (ClDNB) | Glutathione (GSH) | 0.23 |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | N-acetylcysteine (NAC) | Value not specified |
| 1-Chloro-2,4-dinitrobenzene (ClDNB) | N-acetylcysteine (NAC) | 0.15 |
Note: While absolute values for FDNB were not provided in the summary, the study indicates that the reaction with FDNB is significantly faster than with ClDNB, consistent with the general trend of F > Cl in SNAr reactions.
Table 2: Kinetic Parameters for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine in Methanol at 25°C.
| Parameter | Value |
| k₂ (x 10³ M⁻¹s⁻¹) | 1.83 |
| ΔH‡ (kJ mol⁻¹) | 58.5 |
| ΔS‡ (J mol⁻¹K⁻¹) | -67.7 |
This data provides a baseline for the reactivity of a dichlorinated nitroaromatic system and indicates that the reaction proceeds at a measurable rate under these conditions.
Experimental Protocols
The following is a representative methodology for determining the kinetic parameters of SNAr reactions of dihalo-nitrobenzene isomers, synthesized from protocols described in the literature.[1]
Objective: To determine the second-order rate constants for the reaction of a dihalo-nitrobenzene isomer with a nucleophile by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB) or other dihalo-nitrobenzene isomer
-
1-Chloro-2,4-dinitrobenzene (ClDNB) or other dihalo-nitrobenzene isomer
-
Nucleophile (e.g., piperidine, glutathione, or other amine/thiol)
-
Solvent (e.g., methanol, acetonitrile, or aqueous buffer)
-
Acetonitrile (for stock solutions)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the dihalo-nitrobenzene substrate (e.g., 0.01 M) in acetonitrile.
-
Prepare a series of solutions of the nucleophile in the chosen reaction solvent at various concentrations. For pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold greater than the substrate concentration.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This is determined by scanning a solution where the reaction has gone to completion. For dinitrophenyl derivatives, this is often in the range of 330–550 nm.[1]
-
Thermostat the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1°C).[1]
-
Pipette a known volume (e.g., 2.5 mL) of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
Initiate the reaction by injecting a small volume (e.g., 10 µL) of the substrate stock solution into the cuvette.[2]
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile, according to the equation: kobs = k₂[Nucleophile]
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows relevant to this comparative study.
Caption: SNAr Addition-Elimination Mechanism.
References
Validating Substitution Patterns on the 2-Bromo-1-chloro-3-nitrobenzene Ring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regiochemistry of substitution reactions on the 2-bromo-1-chloro-3-nitrobenzene ring. Understanding the directing effects of the existing substituents is paramount for predicting the outcome of further functionalization, a critical aspect in the synthesis of complex molecules for pharmaceutical and materials science applications. This document compares the theoretical predictions for electrophilic and nucleophilic aromatic substitution with available experimental data, offering detailed protocols for key transformations and analytical methods for product validation.
Theoretical Framework: Directing Effects of Substituents
The regiochemical outcome of substitution on a polysubstituted benzene (B151609) ring is governed by the interplay of the electronic (inductive and resonance) and steric effects of the substituents already present. In the case of this compound, we have three key groups to consider:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution (EAS) and directing incoming electrophiles to the meta position. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.
-
Chloro (-Cl) and Bromo (-Br) Groups: Halogens are deactivating groups towards EAS due to their electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated to the ring via resonance, making them ortho, para-directors. In SNAr, halogens can act as leaving groups.
Electrophilic Aromatic Substitution: A Consensus on the C5 Position
Prediction: In an electrophilic aromatic substitution reaction on this compound, the directing effects of the three substituents converge. The powerful meta-directing nitro group deactivates all positions, but the ortho and para positions relative to it are particularly disfavored. The ortho, para-directing halogens will direct to the available positions. The C5 position is meta to the nitro group, ortho to the chloro group, and para to the bromo group, making it the most electronically favored position for an incoming electrophile.
Experimental Evidence: Further nitration of this compound with a mixture of concentrated nitric and sulfuric acids is expected to yield primarily 2-bromo-1-chloro-3,5-dinitrobenzene[1].
Below is a logical workflow for predicting the outcome of electrophilic aromatic substitution.
Caption: Predictive workflow for electrophilic aromatic substitution on this compound.
Experimental Protocol: Nitration of this compound
This protocol is based on established methods for the nitration of deactivated aromatic compounds.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid.
-
Stir the mixture until the substrate is completely dissolved.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain purified 2-bromo-1-chloro-3,5-dinitrobenzene.
Nucleophilic Aromatic Substitution: Preferential Displacement of the Chloro Group
Prediction: In nucleophilic aromatic substitution (SNAr), the nitro group strongly activates the ring towards attack, especially at the ortho and para positions. The C1 position, bearing the chloro group, is ortho to the nitro group, while the C2 position, with the bromo group, is meta. Therefore, nucleophilic attack is highly favored at C1. Furthermore, in SNAr reactions, the more electronegative halogen often leads to a more electrophilic carbon, making the chloro-substituted carbon a better site for attack.
Experimental Evidence: For analogous compounds like 2-bromo-1-chloro-4-nitrobenzene, nucleophilic attack by sodium ethoxide results in the displacement of the chloro group, which is ortho to the activating nitro group[2]. This supports the prediction that the chloro group in this compound would be the more likely leaving group.
The following diagram illustrates the mechanistic pathway for SNAr.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr) on this compound.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF and stir the mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-bromo-1-(amino)-3-nitrobenzene derivative.
Comparison of Alternative Substrates
The regiochemical outcome is highly dependent on the substitution pattern of the starting material. The table below compares the expected major products for SNAr on different isomers of bromo-chloro-nitrobenzene.
| Starting Material | Predicted Major SNAr Product (with Nu⁻) | Rationale |
| This compound | 2-Bromo-1-Nu-3-nitrobenzene | Cl is ortho to NO₂ (activated) and a better leaving group in SNAr. Br is meta to NO₂. |
| 1-Bromo-2-chloro-4-nitrobenzene | 1-Bromo-2-Nu-4-nitrobenzene | Cl is ortho to NO₂ (activated). Br is also ortho but Cl is generally a better leaving group. |
| 2-Bromo-1-chloro-4-nitrobenzene | 2-Bromo-1-Nu-4-nitrobenzene | Cl is para to NO₂ (activated). Br is meta to NO₂. |
Methods for Regiochemical Validation
The definitive determination of the substitution pattern on the product molecule relies on modern analytical techniques.
| Technique | Application | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment and connectivity of atoms. | The number of signals, their chemical shifts, and coupling patterns in ¹H and ¹³C NMR spectra will be unique for each regioisomer. 2D NMR techniques like COSY and HMBC can establish the connectivity between protons and carbons, confirming the substitution pattern. |
| X-ray Crystallography | Provides the precise three-dimensional structure of a crystalline compound. | If a suitable single crystal of the product can be obtained, X-ray crystallography offers unambiguous determination of the molecular structure, including the exact positions of all substituents on the aromatic ring. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | While less definitive for regiochemistry, the IR spectrum can confirm the presence of the nitro group and the newly introduced functional group, and the fingerprint region can be compared to known standards. |
The logical workflow for validating the regiochemistry of a substitution product is outlined below.
Caption: Workflow for the validation of product regiochemistry.
References
Benchmarking Catalyst Efficiency for Reactions with 2-Bromo-1-chloro-3-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. 2-Bromo-1-chloro-3-nitrobenzene is a valuable building block, offering two distinct halogen atoms for selective cross-coupling reactions. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization, typically favoring reaction at the more labile C-Br bond.[1][2] This guide provides an objective comparison of various catalytic systems for common cross-coupling reactions involving this substrate, supported by experimental data from analogous systems and detailed methodologies.
Catalyst Performance Comparison
The efficiency of a given catalyst system is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance in achieving high yields and selectivity for the functionalization of bromo-chloro arenes.[2] The following tables summarize representative data for key cross-coupling reactions, providing a baseline for catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For substrates like this compound, the choice of palladium precursor and ligand is critical to ensure selective coupling at the C-Br position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| Pd(OAc)₂ / PCy₃·HBF₄ | PCy₃ | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 73-95 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | High |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 110 | 2-8 | >90 | High |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 12 | ~80-90 | Moderate-High |
Note: Data is compiled from reactions on structurally similar bromo-chloro or nitro-substituted aryl halides and serves as a guide.[3][4][5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The selection of a suitable ligand is crucial to overcome the challenges associated with coupling aryl chlorides, although the primary reaction is expected at the C-Br bond.[7][8]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100-110 | 18 | >90 |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | ~85-95 |
| [Pd(NHC)] complexes | IPr | K₂CO₃ | Dioxane | 100 | 12 | ~90 |
| Pd/tBuBrettPhos | tBuBrettPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | >90 |
Note: Data is compiled from reactions on structurally similar bromo-chloro or nitro-substituted aryl halides and serves as a guide.[7][9][10]
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. Palladium acetate (B1210297) is a common precursor, and the choice of ligand and base can significantly influence the reaction's efficiency.[1][11]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 | 12-24 | >80 |
| Pd/C | None | K₂CO₃ | NMP | 120 | 24 | ~70-80 |
| Pd(PPh₃)₄ | PPh₃ | NaOAc | DMA | 130 | 12 | ~85 |
Note: Data is compiled from reactions on structurally similar bromo-chloro or nitro-substituted aryl halides and serves as a guide.[1][11]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.[12][13]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C-Br) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 6 | ~90 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 8 | >85 |
| [DTBNpP]Pd(crotyl)Cl | None | DABCO | THF | rt | 18 | ~75 |
Note: Data is compiled from reactions on structurally similar bromo-chloro or nitro-substituted aryl halides and serves as a guide.[2][12][13]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following are representative protocols for the selective functionalization of the C-Br bond in a bromo-chloro substituted arene.
Protocol 1: Selective Suzuki-Miyaura Coupling
This procedure is adapted for the selective coupling of an arylboronic acid at the bromine position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PCy₃·HBF₄ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3][4]
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.022 mmol, 2.2 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, seal the tube, and stir for 5 minutes.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
Visualizations
To further elucidate the processes involved, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: A logical workflow for catalyst screening and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparison of synthetic methodologies for polysubstituted benzenes
For Researchers, Scientists, and Drug Development Professionals
Polysubstituted benzenes are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The precise arrangement of substituents on the benzene (B151609) ring is critical for dictating the biological activity, chemical reactivity, and physical properties of these compounds. Consequently, the development of efficient and selective synthetic methodologies for their preparation is a cornerstone of modern organic chemistry. This guide provides an objective comparison of key synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
Strategic Approaches to Polysubstituted Benzenes
The synthesis of polysubstituted benzenes can be broadly categorized into two main strategies: the functionalization of a pre-existing benzene ring and the de novo construction of the aromatic ring from acyclic precursors.
Differentiating Bromochloronitrobenzene Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of structural isomers are critical in many scientific fields, including pharmaceutical development, environmental analysis, and forensic science. Bromochloronitrobenzene isomers, with the same molecular formula but different arrangements of substituents on the benzene (B151609) ring, present a significant analytical challenge. Mass spectrometry, often coupled with a separation technique like gas chromatography, offers a powerful tool for their distinction. This guide provides a comparative overview of mass spectrometric approaches for the isomeric differentiation of bromochloronitrobenzenes, complete with experimental data considerations and detailed methodologies.
Comparison of Mass Spectrometric Techniques
Several mass spectrometric techniques can be employed to differentiate bromochloronitrobenzene isomers. The choice of method often depends on the complexity of the sample and the required level of detail.
| Technique | Principle of Differentiation | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on differences in boiling points and polarity, followed by mass analysis. Isomers often exhibit distinct retention times. | High separation efficiency for volatile compounds, provides characteristic fragmentation patterns.[1] | Requires compounds to be thermally stable and volatile.[1] |
| Tandem Mass Spectrometry (MS/MS or MSn) | Isolation of a specific precursor ion (e.g., the molecular ion) and subsequent fragmentation through collision-induced dissociation (CID). Isomers can yield unique fragment ions or different relative abundances of common fragments.[2][3][4] | High specificity and can distinguish isomers that do not separate chromatographically.[2][5] | Requires more complex instrumentation and method development. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size, shape, and charge in the gas phase before mass analysis. Isomers with different three-dimensional structures can have different drift times.[6] | Provides an additional dimension of separation, capable of resolving isomers with very similar structures.[6] | Instrumentation is less commonly available than GC-MS or LC-MS. |
Experimental Protocols
A robust analytical method is crucial for the successful differentiation of isomers. Below is a typical experimental protocol for the analysis of bromochloronitrobenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol
This protocol is a general guideline and may require optimization for specific isomers and instrumentation.
1. Sample Preparation:
-
Dissolve the bromochloronitrobenzene isomer mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 µg/mL.
-
If necessary, perform a derivatization step to improve volatility or chromatographic behavior, although this is not typically required for these compounds.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Oven Temperature Program: A temperature gradient is essential for separating isomers with close boiling points. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.[1]
-
-
Injector: Splitless injection at 250°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[7]
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Mode: Full scan mode (e.g., m/z 50-300) to obtain the complete mass spectrum for each isomer.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Data Presentation: Expected Differentiators
| Isomer Position | Expected GC Retention Time Trend | Expected Key Fragmentation Differences (MS/MS) |
| ortho | May exhibit different retention times compared to meta and para isomers due to intramolecular interactions affecting polarity and boiling point. | "Ortho effect" may lead to unique fragmentation pathways, such as the loss of adjacent substituents as a single neutral molecule. |
| meta | Retention time will be influenced by the overall dipole moment and boiling point. | Fragmentation patterns may be more "typical," involving sequential losses of the nitro group, bromine, and chlorine. |
| para | Often has a higher melting point and may have a different retention time compared to ortho and meta isomers due to its more symmetric structure. | Fragmentation is likely to be similar to the meta isomer, but relative intensities of fragment ions may differ. |
Note: The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification.[7]
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the complex fragmentation patterns involved in isomer differentiation.
Caption: Experimental workflow for GC-MS analysis of bromochloronitrobenzene isomers.
Caption: Principal fragmentation pathways of a bromochloronitrobenzene isomer.
Conclusion
The differentiation of bromochloronitrobenzene isomers by mass spectrometry is a multifaceted process that relies on the interplay of chromatographic separation and characteristic fragmentation patterns. While GC-MS provides a robust platform for separating and identifying these isomers based on retention times and electron ionization spectra, techniques like tandem mass spectrometry (MS/MS) offer enhanced specificity for distinguishing isomers that are difficult to separate chromatographically. By carefully selecting the analytical technique and optimizing experimental parameters, researchers can confidently identify and differentiate these challenging isomeric compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.google.cn [books.google.cn]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 2-Bromo-1-chloro-3-nitrobenzene: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of 2-Bromo-1-chloro-3-nitrobenzene. This analysis is supported by established experimental principles and data from analogous compounds.
Quantitative Performance: A Head-to-Head Comparison
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] This is a significant advantage over chromatographic methods that rely on calibration against a known standard. The following table summarizes the key quantitative performance parameters for each technique in the context of assaying this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the molar concentration of the analyte.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.[3] |
| Need for Analyte-Specific Standard | No, an internal standard of known purity is sufficient.[4] | Yes, for calibration and quantification. | Yes, for calibration and quantification. |
| Traceability | Direct traceability to SI units.[4] | Traceable to a certified reference standard. | Traceable to a certified reference standard. |
| Typical Analysis Time per Sample | ~15 minutes | ~25 minutes | ~30 minutes |
| Sample Preparation | Simple dissolution with a known amount of internal standard. | Dilution, filtration, and potential derivatization. | Dilution, and requires the analyte to be volatile and thermally stable.[3] |
| Selectivity | High, based on unique NMR signals. | Dependent on column chemistry and mobile phase composition. | High, based on both retention time and mass-to-charge ratio. |
| Potential for Automation | High, with modern autosamplers and software.[5] | High, a standard feature of modern HPLC systems. | High, a standard feature of modern GC-MS systems. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the qNMR, HPLC, and GC-MS analysis of a halogenated nitroaromatic compound like this compound.
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[6]
-
Number of Scans (NS): 16 to 64, to achieve a signal-to-noise ratio of >250:1 for the signals of interest.[1]
-
Spectral Width: Set to encompass all signals of interest with sufficient empty space on either side for accurate baseline correction.[6]
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening of approximately 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
HPLC Protocol
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphoric acid).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 255 nm for nitroaromatics).[8]
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard of known purity in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
GC-MS Protocol
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary GC column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that effectively separates the analyte from any impurities.[1]
-
Injector Temperature: Set to ensure complete volatilization without thermal degradation.
-
Detector: A mass spectrometer operating in a suitable ionization mode (e.g., electron ionization).
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile organic solvent (e.g., acetonitrile). Prepare calibration standards by dilution.
-
Sample Solution: Accurately weigh the sample and dissolve it in the same solvent to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards to create a calibration curve.
-
Inject the sample solution and quantify the analyte based on its peak area relative to the calibration curve.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and the comparative chromatographic methods.
Caption: Experimental workflow for the qNMR assay.
Caption: General workflow for chromatographic analysis.
Logical Comparison of Methodologies
The choice of analytical technique often depends on the specific requirements of the assay, such as the need for a primary method, sample throughput, and the availability of reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Separation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-1-chloro-3-nitrobenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1-chloro-3-nitrobenzene, a halogenated nitroaromatic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. The primary method of disposal for this compound is through a licensed hazardous waste management company.
Halogenated nitroaromatic compounds are recognized as hazardous materials, often exhibiting toxic and irritant properties.[1] Therefore, proper handling and disposal are critical to mitigate potential risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. This includes wearing appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the hazardous substance.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes from splashes and airborne particles.[1] |
| Body Covering | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory | A certified respirator may be required if handling outside of a fume hood. | To prevent inhalation of dusts or vapors. |
In the event of exposure, follow these first aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water and remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.[1]
-
Inhalation: Move to an area with fresh air immediately.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]
Disposal Operations Plan: Step-by-Step Guidance
The disposal of this compound must be carried out in compliance with national and local regulations. The following steps provide a general operational plan for its safe disposal.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Segregation: This compound is a halogenated organic waste. It must be collected in a separate, designated waste container for halogenated materials to prevent dangerous reactions with incompatible chemicals.[2][3] Do not mix with non-halogenated waste streams.
Step 2: Waste Collection and Storage
-
Container: Use a leak-proof and chemically compatible container for waste collection.
-
Closure: Keep the waste container securely closed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[4]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Professional Disposal: The final disposal will be carried out by a licensed hazardous waste disposal company. The most common and recommended method for this type of waste is high-temperature incineration.[2]
-
Do Not Dispose On-Site: Never attempt to dispose of this compound down the drain or in regular trash.[2]
Spill Management
In the event of a spill, evacuate all non-essential personnel from the area. While wearing appropriate PPE, contain the spill using an inert absorbent material like sand or diatomaceous earth. Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container. Ventilate the area and decontaminate the spill surface.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
